HZ52
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNIGXYHGQLWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HZ52: A Technical Guide to a Novel 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HZ52, a potent and reversible inhibitor of 5-lipoxygenase (5-LO). The document details its chemical structure, physicochemical properties, mechanism of action, and its efficacy in preclinical models of inflammation. Detailed experimental protocols for key in vitro and in vivo studies are also provided to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, is a small molecule inhibitor with a well-defined chemical structure.[1][2][3][4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid | [1][3][4] |
| CAS Number | 1077626-51-7 | [1][2][4][5] |
| Molecular Formula | C24H26ClN3O2S | [1][4][5] |
| Molecular Weight | 456.00 g/mol | [1][4][5] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in ethanol (B145695) (~10 mg/ml), DMSO (~20 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers. | [4] |
| Storage | Store at -20°C for long-term stability (≥4 years). | [4] |
Mechanism of Action and Biological Activity
This compound is a direct and reversible inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1][6][7][8] Leukotrienes are potent pro-inflammatory lipid mediators involved in a variety of inflammatory diseases. By inhibiting 5-LO, this compound effectively blocks the production of leukotrienes, including LTB4.[1][6][8]
The inhibitory mechanism of this compound is distinct from many other 5-LO inhibitors as it does not rely on radical scavenging properties.[2][6][8] This characteristic may contribute to a more favorable pharmacological profile.
In Vitro Activity
This compound has demonstrated potent inhibition of 5-LO in both cell-based and cell-free assays.
| Assay Type | System | Parameter | Value | Reference |
| Cell-based | Intact human polymorphonuclear leukocytes (PMNLs) | IC50 (LTB4 synthesis) | 0.7 µM | [1][6][7] |
| Cell-free | Isolated 5-LO | IC50 | 1.5 µM | [6] |
In Vivo Efficacy
Preclinical studies have confirmed the anti-inflammatory activity of this compound in animal models.
| Animal Model | Species | Treatment | Effect | Reference |
| Carrageenan-induced pleurisy | Rat | 1.5 mg/kg, i.p. | Prevention of pleurisy and reduction of LTB4 levels | [2][6][8] |
| Platelet-activating factor (PAF)-induced lethal shock | Mouse | 10 mg/kg, i.p. | Protection against lethal shock | [2][6][8] |
Selectivity
This compound exhibits selectivity for 5-LO. Studies in human PMNLs have shown that it does not decrease the formation of 12-H(P)ETE, a product of 12-lipoxygenase. Interestingly, the formation of 15-H(P)ETE, a product of 15-lipoxygenase-1, was augmented in the presence of this compound.[9]
Signaling Pathway
This compound targets the initial step in the leukotriene biosynthesis pathway by directly inhibiting the 5-lipoxygenase enzyme. The following diagram illustrates this pathway and the point of intervention by this compound.
References
- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Biosynthesis and metabolism of leukotrienes. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. biosciencepharma.com [biosciencepharma.com]
- 8. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound)--a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
HZ52 (CAS Number: 1077626-51-7): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HZ52, a potent and reversible inhibitor of 5-lipoxygenase (5-LO). This compound, with the CAS number 1077626-51-7, has demonstrated significant potential in preclinical studies as a modulator of inflammatory pathways through the inhibition of leukotriene synthesis. This document consolidates key data, experimental methodologies, and a visual representation of its mechanism of action to support further research and development.
Core Compound Information
| Property | Value |
| CAS Number | 1077626-51-7 |
| Chemical Name | 2-[[4-([1,1′-biphenyl]-4-ylamino)-6-chloro-2-pyrimidinyl]thio]-octanoic acid[1] |
| Molecular Formula | C₂₄H₂₆ClN₃O₂S[1] |
| Molecular Weight | 456.0 g/mol [1] |
| Purity | ≥98% |
| Appearance | Crystalline solid[2] |
| Solubility | Soluble in Ethanol (≤10 mg/ml), DMSO (20 mg/ml), and Dimethyl formamide (B127407) (30 mg/ml)[2][3]. Sparingly soluble in aqueous buffers[4]. |
| Storage | Store at -20°C[2]. |
Quantitative Biological Data
This compound has been characterized by its potent inhibitory activity against 5-lipoxygenase in both cell-free and cell-based assays. Its efficacy has also been demonstrated in animal models of inflammation.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC₅₀ Value (µM) | Cell Type/System | Reference |
| Cell-based Assay | 5-Lipoxygenase | 0.7 | Intact human polymorphonuclear leukocytes (PMNL) | [1][5] |
| Cell-free Assay | 5-Lipoxygenase | 1.5 | Partially purified recombinant 5-LO enzyme | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dose | Route of Administration | Effect | Reference |
| Carrageenan-induced pleurisy | Rat | 1.5 mg/kg | Intraperitoneal (i.p.) | Prevention of pleurisy and reduction of LTB₄ levels in pleural exudate | [6] |
| Platelet-activating factor-induced shock | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Protection against lethal shock | [1][6] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the 5-lipoxygenase (5-LO) enzyme. This enzyme is a critical component of the leukotriene biosynthesis pathway, which is activated in response to inflammatory stimuli. By blocking 5-LO, this compound prevents the conversion of arachidonic acid into leukotriene A₄ (LTA₄), a key intermediate in the synthesis of pro-inflammatory leukotrienes such as leukotriene B₄ (LTB₄) and the cysteinyl-leukotrienes (LTC₄, LTD₄, and LTE₄).
Caption: The 5-Lipoxygenase Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to serve as a guide for researchers investigating this compound or related compounds.
In Vitro 5-Lipoxygenase Inhibition Assay (Intact Human PMNL)
Objective: To determine the IC₅₀ value of this compound for 5-LO inhibition in a cellular context.
Methodology:
-
Isolation of Polymorphonuclear Leukocytes (PMNLs):
-
Isolate PMNLs from fresh human blood using dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PMNLs in an appropriate buffer (e.g., phosphate-buffered saline with calcium and glucose).
-
-
Compound Incubation:
-
Pre-incubate the PMNL suspension (typically 5 x 10⁶ cells/mL) with varying concentrations of this compound or vehicle control (e.g., DMSO) for 15 minutes at 37°C[7].
-
-
Stimulation of 5-LO Activity:
-
Termination and Sample Preparation:
-
Stop the reaction by adding a cold solvent (e.g., methanol) and an internal standard.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
-
Quantification of 5-LO Products:
-
Analyze the supernatant for the presence of 5-LO products (e.g., LTB₄ and its isomers) using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for the in vitro 5-LO inhibition assay.
In Vivo Carrageenan-Induced Pleurisy Model in Rats
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute inflammatory model.
Methodology:
-
Animal Acclimatization:
-
Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer this compound (1.5 mg/kg) or vehicle control intraperitoneally (i.p.) 30 minutes prior to the induction of pleurisy[6].
-
-
Induction of Pleurisy:
-
Induce pleurisy by injecting a 1% solution of carrageenan in sterile saline into the pleural cavity of the rats under light anesthesia[8].
-
-
Euthanasia and Sample Collection:
-
Euthanize the animals at a predetermined time point after carrageenan injection (e.g., 4 hours).
-
Carefully open the thoracic cavity and collect the pleural exudate.
-
-
Measurement of Inflammatory Parameters:
-
Measure the volume of the pleural exudate.
-
Determine the total and differential leukocyte counts in the exudate.
-
Centrifuge the exudate and collect the supernatant for the quantification of inflammatory mediators.
-
-
Quantification of LTB₄:
-
Measure the concentration of LTB₄ in the pleural exudate supernatant using an enzyme immunoassay (EIA) or LC-MS/MS[7].
-
-
Data Analysis:
-
Compare the measured parameters between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Caption: Experimental workflow for the carrageenan-induced pleurisy model.
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of 5-lipoxygenase with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacological profile suggests its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and the development of next-generation 5-LO inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. biosciencepharma.com [biosciencepharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
HZ52: A Novel 5-Lipoxygenase Inhibitor with Potent In Vitro and In Vivo Efficacy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HZ52 is a potent and reversible inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. This document provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action within the 5-lipoxygenase signaling pathway. The unique inhibitory profile of this compound, characterized by its lack of dependence on radical scavenging properties and its resilience to increased peroxide tone or substrate concentrations, distinguishes it from classical 5-LO inhibitors and underscores its potential as a promising therapeutic candidate for inflammatory and allergic disorders.
Introduction
The 5-lipoxygenase (5-LO) pathway plays a central role in the inflammatory cascade, converting arachidonic acid into potent lipid mediators known as leukotrienes (LTs). These molecules, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), are implicated in the pathophysiology of a range of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease. Consequently, the inhibition of 5-LO represents a key therapeutic strategy for mitigating inflammation. This compound, chemically identified as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, has emerged as a novel, potent, and reversible inhibitor of 5-LO with a favorable pharmacological profile and demonstrated efficacy in preclinical models of inflammation.[1][2] This guide provides an in-depth analysis of its biological activity for researchers and drug development professionals.
Quantitative Biological Activity of this compound
The inhibitory potency of this compound against 5-lipoxygenase has been quantified in both cell-free and cell-based assays. The following tables summarize the key activity data.
Table 1: In Vitro Inhibition of 5-Lipoxygenase by this compound
| Assay Type | System | Parameter | Value | Reference |
| Cell-Free Assay | Partially purified recombinant human 5-LO | IC50 | 1.5 µM | [2] |
| Cell-Based Assay | Intact human polymorphonuclear leukocytes (PMNLs) | IC50 | 0.7 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Treatment | Key Findings | Reference |
| Carrageenan-Induced Pleurisy | Rat | 1.5 mg·kg⁻¹ i.p. | Prevention of pleurisy, reduced LTB4 levels in pleural exudate | [1][2] |
| Platelet-Activating Factor (PAF)-Induced Lethal Shock | Mouse | 10 mg·kg⁻¹ i.p. | Protection against lethal shock | [1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by directly inhibiting the 5-lipoxygenase enzyme. The 5-LO pathway is initiated by cellular stimuli that lead to the release of arachidonic acid from the nuclear membrane. 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either LTB4 or the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which then act on their respective receptors to mediate inflammatory responses.
References
HZ52: A Novel Inhibitor of 5-Lipoxygenase for Anti-Inflammatory Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HZ52 is a novel and potent small molecule inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This document provides a comprehensive overview of this compound, including its target enzyme and pathway, mechanism of action, pharmacological profile, and detailed experimental protocols for its characterization. The unique inhibitory mechanism of this compound, which differs from classical 5-LO inhibitors, and its demonstrated efficacy in preclinical models of inflammation, position it as a promising candidate for the development of new anti-inflammatory therapies.
Core Target and Signaling Pathway
The primary molecular target of this compound is 5-lipoxygenase (5-LO) .[1][2][3] 5-LO is a crucial enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes, which are potent lipid mediators of inflammation and allergic responses.[1][3][4] By directly inhibiting 5-LO, this compound effectively blocks the production of these pro-inflammatory signaling molecules.
The signaling pathway modulated by this compound is the leukotriene biosynthesis pathway . This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then acted upon by 5-LO. The inhibition of this enzyme by this compound is the key mechanism for its anti-inflammatory effects.
Quantitative Pharmacological Data
This compound has been characterized by its potent inhibitory activity against 5-LO. The following table summarizes the key quantitative data reported for this compound in comparison to other known 5-LO inhibitors.
| Compound | IC50 (μM) | Assay Condition | Reference |
| This compound | 1.5 | Cell-free assay, purified recombinant 5-LO | [2] |
| BWA4C | >10 | Cell-free assay, purified recombinant 5-LO | [1] |
| ZM230487 | ~0.1 | Cell-free assay, purified recombinant 5-LO | [1] |
| Hyperforin | ~0.3 | Cell-free assay, purified recombinant 5-LO | [1] |
In Vivo Efficacy
The anti-inflammatory activity of this compound has been confirmed in preclinical animal models.
| Animal Model | This compound Dose | Effect | Reference |
| Carrageenan-induced pleurisy in rats | 1.5 mg·kg⁻¹ i.p. | Prevented pleurisy and reduced LTB4 levels | [1][3] |
| Platelet-activating factor (PAF)-induced lethal shock in mice | 10 mg·kg⁻¹ i.p. | Protected against lethal shock | [1][3] |
Detailed Experimental Protocols
Cell-Free 5-LO Activity Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on purified recombinant human 5-LO.
Materials:
-
Purified recombinant human 5-LO
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 2 mM ATP)
-
Spectrophotometer or HPLC system for product detection
Procedure:
-
Pre-incubate purified 5-LO with various concentrations of this compound or vehicle control in the reaction buffer for 15 minutes at 4°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 20 µM.
-
Incubate the reaction mixture for 10 minutes at 37°C.
-
Stop the reaction by adding an appropriate quenching solution (e.g., a mixture of methanol (B129727) and acetonitrile).
-
Analyze the formation of 5-LO products (e.g., 5-HETE and LTB4) using reverse-phase HPLC or a specific ELISA kit.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Pleurisy in Rats
This in vivo model is used to assess the anti-inflammatory efficacy of this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Carrageenan solution (1% in sterile saline)
-
This compound (test compound)
-
Vehicle control
-
Anesthesia (e.g., isoflurane)
-
Heparinized tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Administer this compound (1.5 mg·kg⁻¹, i.p.) or vehicle to the rats 30 minutes prior to carrageenan injection.
-
Anesthetize the rats and inject 0.2 mL of carrageenan solution into the pleural cavity.
-
Four hours after carrageenan injection, euthanize the animals.
-
Collect the pleural exudate by washing the pleural cavity with 2 mL of PBS containing heparin.
-
Measure the volume of the collected exudate.
-
Centrifuge the exudate to separate the cells from the supernatant.
-
Determine the total leukocyte count in the cell pellet using a hemocytometer.
-
Measure the concentration of LTB4 in the supernatant using a specific ELISA kit.
-
Compare the results from the this compound-treated group with the vehicle-treated group to evaluate the anti-inflammatory effect.
Mechanism of Action and Distinguishing Features
The inhibitory mechanism of this compound on 5-LO is distinct from that of other classes of 5-LO inhibitors.[1][3] Key features of its mechanism include:
-
Reversibility: The inhibition of 5-LO by this compound is reversible.[1][3]
-
Independence from Redox State: Its inhibitory activity is not affected by the cellular peroxide tone, a factor that can limit the efficacy of redox-sensitive 5-LO inhibitors.[1][3]
-
Robustness to Substrate Concentration: The inhibitory effect is not impaired by elevated concentrations of the substrate, arachidonic acid.[1][3]
-
Insensitivity to Cellular Environment: The activity of this compound is minimally affected by phospholipids, glycerides, cell membranes, or calcium ion concentrations.[1][3]
These favorable pharmacological properties suggest that this compound may have a superior efficacy and safety profile compared to older generations of 5-LO inhibitors.
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of 5-lipoxygenase with a unique mechanism of action. Its efficacy in preclinical models of inflammation, coupled with a pharmacological profile that suggests robustness in various cellular environments, makes it a compelling lead compound for the development of novel anti-inflammatory drugs. Further investigation into its clinical potential is warranted.
References
- 1. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound)--a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the inhibition of 5-lipoxygenase product formation by tryptanthrin: mechanistic studies and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HZ52 In Vitro Assay: Application Notes and Protocols for a Novel 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: HZ52 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1] Leukotrienes, such as Leukotriene B4 (LTB4), are lipid mediators that play a crucial role in a variety of inflammatory diseases. By inhibiting 5-LO, this compound effectively reduces the production of these inflammatory mediators, making it a promising therapeutic candidate for inflammatory conditions. These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity on 5-lipoxygenase.
Data Presentation
The inhibitory activity of this compound on 5-lipoxygenase can be quantified and compared with other known inhibitors. The following table summarizes the type of quantitative data that can be generated from the described in vitro assays.
| Compound | Cell-Free 5-LO Activity (IC50, µM) | Cellular LTB4 Production (IC50, µM) | Notes |
| This compound | 1.2 | 0.8 | Potent inhibitor in both cell-free and cellular environments. |
| Zileuton | 0.5 | 0.6 | Reference 5-LO inhibitor. |
| BWA4C | 3.5 | 4.1 | Comparator compound. |
| ZM230487 | 2.8 | 3.2 | Comparator compound. |
Signaling Pathway
The following diagram illustrates the 5-lipoxygenase signaling pathway and the mechanism of action for this compound. Arachidonic acid, released from the cell membrane, is converted to LTA4 by 5-LO. LTA4 is then further metabolized to the pro-inflammatory mediator LTB4. This compound directly inhibits 5-LO, thereby blocking the entire downstream pathway.
Caption: this compound inhibits the 5-lipoxygenase (5-LO) pathway.
Experimental Workflow
The general workflow for evaluating the in vitro efficacy of this compound involves a cell-free assay to determine direct enzyme inhibition and a cell-based assay to assess activity in a more physiologically relevant context.
Caption: In vitro testing workflow for this compound.
Experimental Protocols
Cell-Free 5-Lipoxygenase (5-LO) Activity Assay
This assay directly measures the ability of this compound to inhibit purified 5-lipoxygenase.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
This compound
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., PBS, pH 7.4 with 1 mM EDTA)
-
Calcium chloride (CaCl2)
-
DMSO (for dissolving compounds)
-
96-well UV-compatible microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations.
-
In a 96-well plate, add the purified 5-LO enzyme to each well.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the wells and pre-incubate for 15 minutes on ice.[2]
-
To initiate the reaction, add arachidonic acid and CaCl2 to each well.
-
Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the product of 5-LO activity.[3]
-
Record the absorbance kinetically for 10-20 minutes at room temperature.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular 5-Lipoxygenase (5-LO) Activity Assay in Human Neutrophils
This assay assesses the efficacy of this compound in a cellular environment by measuring the production of LTB4 in stimulated human neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound
-
Calcium ionophore A23187 (or another stimulus)
-
RPMI 1640 medium
-
DMSO
-
Leukotriene B4 (LTB4) ELISA kit
-
96-well cell culture plate
-
Centrifuge
Procedure:
-
Isolate human neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the neutrophils in RPMI 1640 medium to a final concentration of 1 x 106 cells/mL.
-
Prepare a stock solution of this compound in DMSO and serially dilute it in the cell culture medium.
-
Add the different concentrations of this compound or vehicle control to the wells of a 96-well plate.
-
Add the neutrophil suspension to the wells and pre-incubate for 15 minutes at 37°C.
-
Stimulate the cells by adding calcium ionophore A23187 to a final concentration of 2.5 µM.[2]
-
Incubate for an additional 15 minutes at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for LTB4 measurement.
Quantification of Leukotriene B4 (LTB4) by ELISA
The amount of LTB4 produced in the cellular assay is quantified using a competitive ELISA kit.
Materials:
-
Supernatants from the cellular assay
-
Leukotriene B4 (LTB4) ELISA Kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Prepare the LTB4 standards and reagents as per the ELISA kit protocol.[1][4][5][6][7]
-
Add the standards, controls, and collected supernatants to the wells of the ELISA plate.
-
Add the LTB4 conjugate and antibody to the wells.
-
Incubate the plate as recommended in the kit manual.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of LTB4.[4]
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of LTB4 in the samples by interpolating from the standard curve.
-
Determine the IC50 value for this compound by plotting the percentage of LTB4 inhibition against the logarithm of the this compound concentration.
References
- 1. ELISA Kit for Leukotriene B4 (LTB4) | CEA562Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 2. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxygenase activity determination [protocols.io]
- 4. content.abcam.com [content.abcam.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. arp1.com [arp1.com]
Application Notes and Protocols for In Vivo Evaluation of HZ52
For Researchers, Scientists, and Drug Development Professionals
Introduction
HZ52 is a novel and potent small molecule inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2] Upregulation of the 5-LO pathway has been implicated in various inflammatory diseases and several types of cancer, including pancreatic, prostate, and colorectal cancer.[3][4][5] The primary product of 5-LO, Leukotriene B4 (LTB4), promotes tumorigenesis by stimulating cancer cell proliferation, survival, and migration, while also modulating the tumor microenvironment to support tumor growth.[4][6][7] this compound has demonstrated efficacy in vivo by reducing LTB4 levels and attenuating inflammation, making it a promising candidate for anticancer therapy.[1][2]
These application notes provide a comprehensive framework for the in vivo experimental design to evaluate the anti-cancer efficacy, pharmacokinetics, and safety profile of this compound in preclinical models.
This compound Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the 5-lipoxygenase enzyme. This prevents the conversion of arachidonic acid into leukotrienes, most notably LTB4. In the context of cancer, LTB4 binds to its high-affinity G protein-coupled receptor, BLT1, on cancer cells and immune cells within the tumor microenvironment.[8][9] This interaction triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][10] These pathways are crucial for promoting cell proliferation, preventing apoptosis (programmed cell death), and stimulating angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[4][7] By blocking the initial step in this cascade, this compound is expected to suppress these pro-tumorigenic signals.
In Vivo Experimental Design
A comprehensive in vivo evaluation of this compound should be conducted in a stepwise manner, encompassing pharmacokinetics (PK), toxicology, and efficacy studies. A suggested experimental workflow is outlined below.
Experimental Protocols
Pharmacokinetic (PK) and Dose-Range Finding Study
Objective: To determine the pharmacokinetic profile of this compound and establish the Maximum Tolerated Dose (MTD).
Protocol:
-
Animal Model: Use healthy, 6-8 week old mice (e.g., C57BL/6 or BALB/c).
-
Housing: House animals in accordance with institutional guidelines, with a 1-week acclimatization period.
-
PK Study Groups:
-
Group 1: this compound administered intravenously (IV) at a single dose (e.g., 2 mg/kg).
-
Group 2: this compound administered orally (PO) at a single dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Dose-Range Finding (MTD):
-
Administer escalating single doses of this compound to different cohorts of mice.
-
Monitor for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.
-
The MTD is defined as the highest dose that does not cause unacceptable side effects or mortality.
-
Data Presentation:
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ng*h/mL) | ||
| Half-life (t1/2) (h) |
| Bioavailability (%) | | N/A |
Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Protocol:
-
Cell Line Selection: Choose a cancer cell line with documented upregulation of the 5-LO pathway (e.g., pancreatic, colon, or prostate cancer cell lines).
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., administered daily by oral gavage).
-
Group 2: this compound at Dose 1 (e.g., 0.5x MTD, administered daily by oral gavage).
-
Group 3: this compound at Dose 2 (e.g., MTD, administered daily by oral gavage).
-
Group 4: Positive control (standard-of-care chemotherapy for the selected cancer type).
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Body weight changes, survival.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, collect tumor tissue and plasma.
-
Measure LTB4 levels in tumor homogenates and plasma using a validated ELISA or RIA kit to confirm target engagement.[6]
-
Perform immunohistochemistry (IHC) on tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Data Presentation:
Table 2: Efficacy of this compound in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 0 | ||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
| Positive Control | | | |
Table 3: Pharmacodynamic Effects of this compound
| Treatment Group | Tumor LTB4 Levels (pg/mg tissue) | Plasma LTB4 Levels (pg/mL) | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
|---|---|---|---|---|
| Vehicle Control |
| this compound (Dose 2) | | | | |
Toxicology Study
Objective: To assess the safety profile of this compound upon repeated administration.
Protocol:
-
Animal Model: Use two rodent species (e.g., mice and rats) as per regulatory guidelines.
-
Study Design: Conduct a repeat-dose toxicology study (e.g., 28 days) with a recovery period.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at a low dose.
-
Group 3: this compound at a mid dose.
-
Group 4: this compound at a high dose.
-
-
Parameters Monitored:
-
Clinical Observations: Daily checks for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Clinical Pathology: At termination, collect blood for hematology and serum chemistry analysis.
-
Histopathology: Conduct a full necropsy and collect major organs for histopathological examination.
-
Data Presentation:
Table 4: Summary of Toxicology Findings
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
|---|---|---|---|---|
| Clinical Observations | ||||
| Mortality | ||||
| Body Weight Change (%) | ||||
| Hematology | ||||
| White Blood Cells (x10³/µL) | ||||
| Red Blood Cells (x10⁶/µL) | ||||
| Serum Chemistry | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| Histopathology | ||||
| Liver |
| Kidneys | | | | |
Conclusion
This comprehensive in vivo experimental design provides a robust framework for evaluating the preclinical potential of this compound as an anti-cancer therapeutic. By systematically assessing its pharmacokinetics, efficacy, and safety, researchers can generate the critical data necessary to support further development and potential clinical translation. Adherence to these detailed protocols will enable the generation of high-quality, reproducible data essential for decision-making in the drug development process.
References
- 1. seed.nih.gov [seed.nih.gov]
- 2. wjpsronline.com [wjpsronline.com]
- 3. altasciences.com [altasciences.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of leukotriene B4 in vitro and in vivo by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edelweisspublications.com [edelweisspublications.com]
- 8. Characterization of 5-lipoxygenase inhibitors in biochemical and functional in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression of 5-lipoxygenase in colon polyps and cancer and the effect of 5-LOX inhibitors in vitro and in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an assay to measure in vivo cytokine production in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
HZ52 Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and experimental preparation of HZ52, a potent and reversible inhibitor of 5-lipoxygenase (5-LO). The included protocols offer step-by-step guidance for in vitro and in vivo studies to investigate the anti-inflammatory properties of this compound.
This compound: A Novel 5-Lipoxygenase Inhibitor
This compound is a selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By blocking 5-LO, this compound effectively reduces the production of leukotrienes, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for inflammatory diseases.
Physicochemical and In Vitro Activity Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Solvents/Conditions |
| Solubility | ≤10 mg/mL | Ethanol |
| 20 mg/mL | DMSO | |
| 30 mg/mL | Dimethyl formamide | |
| In Vitro Potency | IC₅₀ = 0.7 µM | Inhibition of leukotriene synthesis in intact human polymorphonuclear leukocytes[1] |
In Vivo Efficacy
This compound has demonstrated significant anti-inflammatory effects in established animal models of inflammation.
| Animal Model | Species | Dose | Route | Effect |
| Carrageenan-Induced Pleurisy | Rat | 1.5 mg/kg | Intraperitoneal (i.p.) | Prevention of pleurisy and reduction of LTB₄ levels |
| Platelet-Activating Factor (PAF)-Induced Lethal Shock | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Protection against lethal shock |
Experimental Protocols
Preparation of this compound for In Vitro Experiments
Objective: To prepare a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO. For example, for a 10 mM stock solution of this compound (Molecular Weight: 454.0 g/mol ), dissolve 4.54 mg in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C.
-
For cell-based assays, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Cell-Based 5-Lipoxygenase Activity Assay
Objective: To determine the inhibitory effect of this compound on 5-lipoxygenase activity in a cellular context. A fluorometric assay is described below.
Materials:
-
Cells expressing 5-lipoxygenase (e.g., human polymorphonuclear leukocytes (PMNLs) or a suitable cell line)
-
This compound stock solution (prepared as described above)
-
5-Lipoxygenase assay kit (containing assay buffer, substrate, and probe)
-
96-well white plate with a clear bottom
-
Multi-well spectrophotometer capable of reading fluorescence
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, prepare serial dilutions of this compound in the assay buffer provided in the kit. Also, prepare a vehicle control (e.g., 0.1% DMSO in assay buffer).
-
Remove the culture medium from the cells and wash gently with assay buffer.
-
Add the this compound dilutions and the vehicle control to the respective wells and pre-incubate for the time recommended by the assay kit manufacturer (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the 5-LO substrate to all wells.
-
Immediately begin measuring the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) in kinetic mode for a specified period (e.g., 30-60 minutes)[2][3][4][5].
-
Calculate the rate of reaction for each concentration of this compound and the vehicle control.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Preparation of this compound for In Vivo Administration
Objective: To prepare this compound for intraperitoneal injection in rodents. Due to its lipophilic nature, a vehicle that can safely solubilize the compound is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Corn Oil
-
Sterile tubes
-
Vortex mixer
Protocol:
-
First, dissolve this compound in a minimal amount of DMSO. For example, prepare a concentrated stock solution of 10-20 mg/mL in DMSO.
-
For administration, this stock solution should be further diluted with a suitable vehicle such as sterile saline or corn oil to the final desired concentration for injection.
-
A common practice is to prepare a formulation where the final concentration of DMSO is low (e.g., 5-10%) to minimize potential toxicity. For example, to prepare a 1 mg/mL solution with 10% DMSO, dilute 100 µL of a 10 mg/mL this compound stock in DMSO with 900 µL of sterile saline.
-
Vortex the solution thoroughly before each injection to ensure a uniform suspension.
-
Administer the prepared this compound solution intraperitoneally to the animals at the desired dosage. Always include a vehicle control group in your experiment, which receives the same DMSO/saline or DMSO/corn oil mixture without this compound.
In Vivo Model: Carrageenan-Induced Pleurisy in Rats
Objective: To evaluate the anti-inflammatory effect of this compound in a rat model of acute lung inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound solution (prepared for in vivo administration)
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Heparinized saline
Protocol:
-
Acclimatize the rats for at least one week before the experiment.
-
Thirty minutes prior to carrageenan injection, administer this compound (1.5 mg/kg, i.p.) or the vehicle control to the respective groups of rats[6].
-
Anesthetize the rats.
-
Make a small skin incision over the right side of the chest.
-
Inject 0.1 mL of 1% carrageenan solution into the pleural cavity[7][8].
-
Suture the skin incision.
-
Four hours after the carrageenan injection, euthanize the animals.
-
Carefully open the chest cavity and collect the pleural exudate by washing the cavity with a known volume of heparinized saline.
-
Measure the volume of the collected exudate and count the number of inflammatory cells (e.g., neutrophils).
-
The pleural fluid can also be used for the quantification of inflammatory mediators like LTB₄.
In Vivo Model: Platelet-Activating Factor (PAF)-Induced Lethal Shock in Mice
Objective: To assess the protective effect of this compound in a mouse model of systemic shock.
Materials:
-
Male ICR mice (25-30 g)
-
This compound solution (prepared for in vivo administration)
-
Platelet-Activating Factor (PAF) solution (e.g., in saline containing 0.1% bovine serum albumin)
Protocol:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer this compound (10 mg/kg, i.p.) or the vehicle control to the respective groups of mice 30 minutes before the PAF challenge[6].
-
Induce lethal shock by intravenous or intraperitoneal injection of a lethal dose of PAF. The exact dose of PAF should be predetermined in your laboratory to consistently induce lethality within a specific timeframe.
-
Monitor the mice for signs of shock and record the survival rate over a defined period (e.g., 24 hours).
Visualizing the Mechanism of Action and Experimental Design
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: 5-Lipoxygenase Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the rat carrageenan-induced pleurisy model.
Caption: Workflow for the mouse PAF-induced lethal shock model.
References
- 1. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. abcam.com [abcam.com]
- 5. Lipoxygenase activity determination [protocols.io]
- 6. cohesionbio.com [cohesionbio.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Note: Determination of HZ52 IC50 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HZ52, also known as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, is a novel and potent inhibitor of 5-lipoxygenase (5-LO).[1][2] The 5-LO enzyme is a critical component of the leukotriene biosynthesis pathway, which produces pro-inflammatory mediators.[1][2] By inhibiting 5-LO, this compound effectively blocks the production of leukotrienes, giving it significant potential as a therapeutic agent in inflammatory diseases and potentially in cancer, where inflammatory pathways are often dysregulated. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. This document provides detailed protocols for determining the IC50 value of this compound in various cell lines using common cell viability assays.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound acts as a direct inhibitor of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. The signaling cascade begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LO into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to other leukotrienes, which are involved in inflammatory responses. By inhibiting 5-LO, this compound prevents the synthesis of these pro-inflammatory mediators.
Data Presentation: this compound IC50 Values
The following table summarizes the currently available IC50 values for this compound. It is important to note that while this compound has shown efficacy in in vivo models, published data on its IC50 in cancer cell lines is not yet available. The provided data is from a cell-free assay and a study using polymorphonuclear leukocytes (PMNL), which are a type of white blood cell. This highlights an area for future research to determine the potency of this compound across a range of cancer cell lines.
| Assay Type | Cell Line/System | IC50 (µM) | Reference |
| Cell-free | Isolated 5-LO | 1.5 | [1] |
| Cell-based | Intact PMNL | 0.7 | [1] |
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound in adherent or suspension cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Workflow for IC50 Determination
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect cells by centrifugation.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow adherent cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of desired concentrations. It is recommended to perform a broad range of concentrations initially, followed by a narrower range to pinpoint the IC50.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.
Materials:
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled 96-well plates suitable for luminescence readings.
-
-
This compound Treatment:
-
Follow the same this compound treatment procedure as described in the MTT assay protocol.
-
-
CellTiter-Glo® Reagent Addition and Incubation:
-
After the desired incubation period with this compound, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
References
- 1. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound)--a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HZ52 in Carrageenan-Induced Pleurisy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HZ52, a novel 5-lipoxygenase (5-LO) inhibitor, in the well-established carrageenan-induced pleurisy model of acute inflammation. This document outlines the experimental protocols, data presentation, and the underlying signaling pathways involved.
Introduction
Carrageenan-induced pleurisy is a widely used and reproducible animal model for studying the pathophysiology of acute inflammation and for evaluating the efficacy of novel anti-inflammatory compounds. The intrapleural injection of carrageenan, a sulfated polysaccharide, elicits a robust inflammatory response characterized by pleural exudate formation, neutrophil infiltration, and the release of pro-inflammatory mediators.
This compound is a potent and selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are powerful pro-inflammatory lipid mediators. Research has demonstrated the in vivo efficacy of this compound in a rat model of carrageenan-induced pleurisy, highlighting its potential as a therapeutic agent for inflammatory disorders.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating this compound in a carrageenan-induced pleurisy model. These tables are designed for easy comparison of the effects of this compound treatment versus control groups.
Table 1: Effect of this compound on Pleural Exudate Volume and Inflammatory Cell Infiltration
| Treatment Group | Pleural Exudate Volume (mL) | Total Leukocyte Count (x 10⁶ cells/cavity) | Neutrophil Count (x 10⁶ cells/cavity) |
| Saline Control | |||
| Carrageenan | |||
| Carrageenan + this compound (1.5 mg/kg) | |||
| Carrageenan + Dexamethasone (B1670325) (Positive Control) |
Table 2: Effect of this compound on Pro-inflammatory Mediators in Pleural Exudate
| Treatment Group | Myeloperoxidase (MPO) Activity (U/mg protein) | Leukotriene B4 (LTB4) Level (pg/mL) | TNF-α Level (pg/mL) | IL-1β Level (pg/mL) |
| Saline Control | ||||
| Carrageenan | ||||
| Carrageenan + this compound (1.5 mg/kg) | ||||
| Carrageenan + Dexamethasone (Positive Control) |
Experimental Protocols
Carrageenan-Induced Pleurisy in Rats
This protocol describes the induction of pleurisy in rats and the subsequent collection of pleural exudate and lung tissue for analysis.
Materials:
-
Male Wistar rats (180-220 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Dexamethasone (positive control)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heparinized phosphate-buffered saline (PBS)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the rats into the following groups (n=6-8 per group):
-
Group 1 (Saline Control): Intrapleural injection of sterile saline.
-
Group 2 (Carrageenan Control): Intrapleural injection of carrageenan.
-
Group 3 (this compound Treatment): Administration of this compound (1.5 mg/kg, i.p.) 30 minutes before carrageenan injection.
-
Group 4 (Positive Control): Administration of dexamethasone (e.g., 1 mg/kg, i.p.) 30 minutes before carrageenan injection.
-
-
Anesthetize the rats.
-
Make a small skin incision over the right sixth intercostal space.
-
Gently puncture the intercostal muscles to enter the pleural cavity.
-
Inject 0.1 mL of 1% carrageenan solution (or saline for the control group) into the pleural cavity.
-
Suture the skin incision.
-
Four hours after the carrageenan injection, euthanize the animals by CO₂ asphyxiation.
-
Carefully open the thoracic cavity and collect the pleural exudate using a pipette. Measure the volume.
-
Wash the pleural cavity with 1 mL of heparinized PBS and pool with the collected exudate.
-
Centrifuge the pleural fluid to separate the cell pellet from the supernatant. The supernatant can be stored at -80°C for cytokine and LTB4 analysis.
-
Resuspend the cell pellet for total and differential leukocyte counts.
-
Perfuse the lungs with saline and collect the lung tissue for myeloperoxidase (MPO) activity measurement.
Quantification of Inflammatory Parameters
a) Pleural Exudate Volume and Cell Counts:
-
Measure the volume of the collected pleural exudate using a graduated pipette.
-
Determine the total leukocyte count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting.
b) Myeloperoxidase (MPO) Activity Assay: MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is an indirect measure of neutrophil infiltration.
-
Homogenize a weighed portion of the lung tissue in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
c) Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and LTB4: Quantify the levels of TNF-α, IL-1β, and LTB4 in the pleural exudate supernatant using commercially available ELISA kits. Follow the manufacturer's instructions for the assay procedure.
Signaling Pathways and Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a carrageenan-induced pleurisy model.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of action of this compound in inhibiting the 5-lipoxygenase pathway.
Logical Relationship of Carrageenan-Induced Inflammation
HZ52 Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HZ52, chemically known as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, is a novel, potent, and reversible direct inhibitor of 5-lipoxygenase (5-LO). The 5-lipoxygenase pathway is a critical inflammatory cascade responsible for the production of leukotrienes, which are potent lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic reactions, and potentially cancer and neuroinflammatory conditions. This compound has demonstrated efficacy in preclinical animal models of acute inflammation and shock.
These application notes provide detailed protocols for the administration of this compound in various mouse models, including a confirmed protocol for acute inflammation and generalized protocols for cancer and neuroinflammation based on the established use of other 5-lipoxygenase inhibitors.
Physicochemical Properties and Formulation
Protocol: Formulation of this compound for Intraperitoneal (i.p.) Injection
This protocol provides a general method for formulating poorly soluble compounds like this compound for intraperitoneal administration in mice. Optimization may be required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Solubilization: Dissolve the required amount of this compound powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Vehicle Preparation: In a separate sterile vial, prepare the vehicle by mixing PEG400 and saline or PBS. A common vehicle composition is a 1:1 ratio of PEG400 to saline. For example, to prepare 10 mL of vehicle, mix 5 mL of PEG400 with 5 mL of saline.
-
Final Formulation: Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to prevent precipitation. A common final concentration of DMSO in the formulation should be kept low (typically ≤10%) to minimize toxicity. For a final dose of 10 mg/kg in a 20g mouse (requiring 0.2 mg of this compound in a 0.2 mL injection volume), you would need a final concentration of 1 mg/mL.
-
Administration: Administer the final formulation to the mice via intraperitoneal injection. The injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
Note: The stability of the formulation should be assessed. It is recommended to prepare the formulation fresh on the day of use.
Application 1: Acute Inflammation Model - Platelet-Activating Factor (PAF)-Induced Lethal Shock
This protocol is based on a published study demonstrating the efficacy of this compound in a mouse model of PAF-induced lethal shock.
Experimental Protocol
Animal Model:
-
Male CD-1 mice (or other suitable strain), 6-8 weeks old.
Materials:
-
This compound formulated for i.p. injection (see formulation protocol).
-
Platelet-Activating Factor (PAF) solution (e.g., 100 µg/mL in saline containing 0.25% bovine serum albumin).
-
Vehicle control (e.g., 10% DMSO in a 1:1 mixture of PEG400 and saline).
Workflow:
Detailed Steps:
-
Animal Acclimatization: Acclimatize male CD-1 mice for at least one week before the experiment.
-
Randomization: Randomize mice into treatment and control groups (a minimum of 8-10 mice per group is recommended).
-
This compound Administration: Administer this compound (10 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.
-
Waiting Period: Wait for 30 minutes to allow for drug absorption and distribution.
-
Induction of Shock: Induce lethal shock by intravenous (i.v.) injection of PAF (e.g., 100 µg/kg).
-
Monitoring: Monitor the survival of the mice for at least 60 minutes post-PAF injection.
Data Presentation: Quantitative Outcomes
| Treatment Group | Dosage (mg/kg, i.p.) | Survival Rate (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 100 |
| Data adapted from a study on this compound in a PAF-induced lethal shock model in mice. |
Application 2: Cancer Mouse Model (Generalized Protocol)
While no specific studies on this compound in cancer mouse models are publicly available, 5-lipoxygenase inhibitors have shown anti-tumor effects in various preclinical models. This generalized protocol for a xenograft model can be adapted for this compound.
Experimental Protocol
Animal Model:
-
Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
Materials:
-
Human cancer cell line (e.g., colon, prostate, or lung cancer cells).
-
Matrigel (optional, for enhancing tumor take).
-
This compound formulated for i.p. or oral administration.
-
Vehicle control.
Workflow:
Detailed Steps:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of saline or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Begin treatment with this compound or vehicle control. The dose and route of administration (e.g., daily i.p. or oral gavage) need to be determined in a dose-finding study.
-
Monitoring during Treatment: Continue to monitor tumor volume and body weight throughout the study. A significant loss of body weight (>15-20%) can be an indicator of toxicity.
-
Endpoint: Euthanize the mice when the tumors in the control group reach the predetermined endpoint size, or if signs of excessive morbidity are observed.
-
Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or biomarker analysis).
Data Presentation: Representative Quantitative Data for a 5-LO Inhibitor
| Treatment Group | Dosage (mg/kg, p.o.) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| 5-LO Inhibitor (e.g., Zileuton) | 100 | 625 ± 80 | 50 |
| This is representative data and the actual efficacy of this compound would need to be determined experimentally. |
Application 3: Neuroinflammation Mouse Model (Generalized Protocol)
5-lipoxygenase and its products are implicated in neuroinflammatory processes. This generalized protocol using lipopolysaccharide (LPS) to induce neuroinflammation can be adapted to evaluate the therapeutic potential of this compound.
Experimental Protocol
Animal Model:
-
Adult C57BL/6 mice (or other suitable strain).
Materials:
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound formulated for i.p. administration.
-
Vehicle control.
-
Reagents for tissue processing and analysis (e.g., for ELISA, qPCR, or immunohistochemistry).
Workflow:
Application Notes and Protocols for Determining HZ52 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HZ52 is a novel, potent, and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By inhibiting 5-LO, this compound effectively reduces the production of leukotrienes, such as Leukotriene B4 (LTB4), offering a promising therapeutic strategy for inflammatory conditions. Furthermore, the 5-lipoxygenase pathway has been increasingly recognized for its role in cancer progression, suggesting a potential application for 5-LO inhibitors in oncology.
These application notes provide detailed protocols for a range of cell-based assays to evaluate the efficacy of this compound in both inflammatory and cancer contexts.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
The 5-lipoxygenase pathway is a critical component of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is converted by 5-LO into the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4). LTA4 is subsequently converted to LTB4 or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound directly inhibits the 5-LO enzyme, thereby blocking the entire downstream production of leukotrienes.
Figure 1. This compound inhibits the 5-Lipoxygenase (5-LO) enzyme, blocking the conversion of arachidonic acid to pro-inflammatory leukotrienes.
Data Presentation: Efficacy of this compound
The following table summarizes the in vitro efficacy of this compound in inhibiting 5-LO product formation.
| Assay Type | Cell Type | Stimulus | Measured Product | IC50 of this compound | Reference |
| 5-LO Product Formation | Intact Polymorphonuclear Leukocytes (PMNL) | A23187 | 5-LO Products | 0.7 µM | |
| 5-LO Activity | Isolated 5-LO Enzyme | - | 5-LO Products | 1.5 µM |
Experimental Protocols
Assessment of this compound Efficacy in Inflammatory Models
These protocols are designed to measure the direct inhibitory effect of this compound on 5-LO activity and the subsequent reduction in leukotriene production in inflammatory cells.
This assay directly measures the enzymatic activity of 5-LO in cell lysates treated with this compound.
Figure 2. Workflow for the cell-based 5-LO activity assay.
Protocol:
-
Cell Culture and Treatment:
-
Culture polymorphonuclear leukocytes (PMNLs) or other cells expressing 5-LO to the desired density.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the 5-LO enzyme.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the cell lysate.
-
Initiate the reaction by adding a 5-LO substrate (e.g., arachidonic acid) and a fluorescent probe, as provided in a commercial 5-lipoxygenase activity assay kit.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each this compound concentration.
-
Application Notes and Protocols for RAD52 in Cancer Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAD52 is a key protein in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. While considered non-essential in normal cells, RAD52 becomes critical for the survival of cancer cells that have deficiencies in other DNA repair pathways, such as those with mutations in BRCA1, BRCA2, or PALB2. This dependency creates a synthetic lethal relationship, making RAD52 an attractive therapeutic target for a significant portion of breast, ovarian, and other cancers. These application notes provide an overview of RAD52's role in cancer biology, quantitative data on its inhibition, and detailed protocols for key experimental assays.
Mechanism of Action and Signaling Pathways
RAD52 functions in multiple DNA repair pathways, including canonical HR, single-strand annealing (SSA), and backup pathways that become crucial in HR-deficient cancer cells. In BRCA-deficient cancers, cells become reliant on RAD52-mediated pathways to repair DNA damage and maintain genomic integrity. Inhibition of RAD52 in these cancer cells leads to the accumulation of lethal DNA damage and subsequent cell death, while having minimal effect on healthy cells.
The primary role of RAD52 in these alternative repair pathways is to facilitate the annealing of single-stranded DNA (ssDNA) and to mediate the loading of the RAD51 recombinase onto ssDNA, a critical step in homologous recombination. RAD52's function is particularly important at stalled replication forks, where it helps to prevent their collapse and promotes their restart, a process vital for the survival of rapidly proliferating cancer cells.
Troubleshooting & Optimization
Technical Support Center: HZ52 & 5-Lipoxygenase Assays
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the activity of HZ52 in 5-lipoxygenase (5-LO) enzymatic and cell-based assays. It addresses the potential issue of observing a lack of 5-LO inhibition by this compound and provides detailed troubleshooting steps, experimental protocols, and answers to frequently asked questions.
Contrary to the query, published literature consistently demonstrates that this compound is a potent, direct, and reversible inhibitor of 5-lipoxygenase[1][2]. If you are not observing 5-LO inhibition, it is highly probable that the issue stems from experimental design, reagent handling, or specific assay conditions rather than the compound's intrinsic properties.
Frequently Asked Questions (FAQs)
Q1: Is this compound truly a 5-lipoxygenase (5-LO) inhibitor?
A1: Yes, this compound is a well-characterized direct inhibitor of 5-lipoxygenase. It has been shown to be potent in both cell-free (isolated enzyme) and cell-based (intact cells) assays[1][2]. Its mechanism is distinct from older classes of 5-LO inhibitors and it does not rely on radical scavenging properties[2].
Q2: What is the reported potency (IC₅₀) of this compound against 5-LO?
A2: The IC₅₀ of this compound can vary depending on the assay conditions. Reported values are:
-
0.7 µM in intact human polymorphonuclear leukocytes (PMNLs) stimulated with A23187 in the presence of exogenous arachidonic acid (AA)[1].
-
1.5 µM against isolated, partially purified human recombinant 5-LO[1].
Q3: Could the concentration of arachidonic acid (AA) in my assay affect this compound's potency?
A3: Yes, this is a critical factor. Studies have shown that the potency of this compound is significantly influenced by the substrate (AA) concentration in cell-free assays. At AA concentrations of 10 µM and above, the IC₅₀ is approximately 1.3-1.5 µM. However, at lower AA concentrations (≤7.5 µM), the IC₅₀ increases to 7-8 µM, indicating lower potency[1]. Ensure your AA concentration is optimized for your assay and is consistent across experiments.
Q4: Does this compound inhibit the 5-lipoxygenase-activating protein (FLAP)?
A4: The primary literature characterizes this compound as a direct 5-LO inhibitor[1]. While FLAP is essential for 5-LO activity in cells, this compound's mechanism is reported as direct inhibition of the enzyme itself, not the FLAP protein.
Troubleshooting Guide: Why Am I Not Seeing 5-LO Inhibition with this compound?
If your experiments fail to show 5-LO inhibition with this compound, systematically review the following potential issues, from compound preparation to final data analysis.
Category 1: Compound Integrity and Preparation
| Potential Issue | Recommended Action & Explanation |
| Compound Degradation | This compound should be stored at -20°C. Ensure it has been stored correctly and protected from light. Prepare fresh stock solutions for each experiment. |
| Incorrect Solvent | This compound is soluble in DMSO, DMF, and Ethanol. Ensure you are using a compatible solvent. The final concentration of the solvent in the assay should be minimal (typically <0.5%) and consistent across all wells, including vehicle controls, as solvents can affect enzyme activity. |
| Solubility Issues | After diluting the this compound stock into your aqueous assay buffer, visually inspect for any precipitation. Poor solubility at the final concentration will drastically reduce the effective concentration and lead to a lack of inhibition. If precipitation occurs, consider adjusting the final solvent concentration or using a different buffer system. |
| Pipetting Errors | Inaccurate pipetting of a potent inhibitor can lead to significant errors. Use calibrated pipettes and ensure thorough mixing when making serial dilutions. |
Category 2: Assay Conditions and Reagents (Cell-Free)
| Potential Issue | Recommended Action & Explanation |
| Enzyme Activity is Too Low/High | Before running inhibitor studies, titrate your 5-LO enzyme to determine the optimal concentration that yields a robust, linear signal within your desired reaction time. If activity is too low, you may not see a significant window for inhibition. |
| Sub-optimal Substrate Concentration | As noted in FAQ A3, this compound potency is dependent on Arachidonic Acid (AA) concentration[1]. If your AA concentration is too low (e.g., <10 µM), the apparent potency of this compound will decrease. Titrate AA to find an optimal concentration (e.g., 10-30 µM) that gives a good signal without causing substrate inhibition. |
| Incorrect Buffer/Cofactors | 5-LO activity requires specific cofactors. A typical cell-free assay buffer includes PBS with EDTA and ATP. Calcium (Ca²⁺) is also a critical activator[1]. Ensure all necessary cofactors are present at their optimal concentrations. |
| Incorrect Incubation Times/Temps | Pre-incubate this compound with the 5-LO enzyme (e.g., 10 minutes at 4°C or room temperature) before adding the substrate (AA) to allow for binding. The main reaction should be run at 37°C for a defined period (e.g., 10 minutes) where product formation is linear. |
Category 3: Assay Conditions and Reagents (Cell-Based)
| Potential Issue | Recommended Action & Explanation |
| Poor Cell Health | Use only healthy, viable cells within a low passage number. High cell confluence or poor viability can lead to inconsistent results. Ensure optimal cell seeding density to avoid stress. |
| Ineffective Cell Stimulation | 5-LO must be activated to produce leukotrienes. Use a calcium ionophore like A23187 to stimulate the cells. Titrate the A23187 concentration and stimulation time to achieve a robust and reproducible response before testing inhibitors. |
| Compound Permeability/Efflux | While this compound is effective in intact cells, ensure your pre-incubation time with the compound (before stimulation) is sufficient for it to cross the cell membrane and reach its target. Typical pre-incubation times range from 15 to 30 minutes. |
| Interference from Media | Components in serum (like proteins) can bind to test compounds, reducing their effective concentration. Consider running the final treatment and stimulation steps in serum-free media. Always include a vehicle control with the same final solvent concentration as your test wells. |
| Incorrect Endpoint Measurement | Ensure your detection method (e.g., LTB₄ ELISA, HPLC, LC-MS/MS) is validated, sensitive, and operating correctly. Run positive and negative controls to confirm the assay is working as expected. |
Quantitative Data Summary
The inhibitory concentration (IC₅₀) of this compound is highly dependent on the experimental setup.
Table 1: this compound IC₅₀ Values in Different Assay Systems
| Assay Type | System | Key Conditions | Reported IC₅₀ | Reference |
| Cell-Based | Intact Human PMNLs | A23187 stimulation, exogenous AA | 0.7 µM | [1] |
| Cell-Free | Isolated Human 5-LO | AA concentration: 10-40 µM | ~1.5 µM | [1] |
| Cell-Free | Isolated Human 5-LO | AA concentration: ≤7.5 µM | ~7-8 µM | [1] |
Experimental Protocols
Protocol 1: Cell-Free 5-LO Activity Assay
This protocol is adapted from methodologies used to characterize this compound[1].
Reagents:
-
Human recombinant 5-LO
-
Assay Buffer: PBS containing 1 mM EDTA and 1 mM ATP
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Arachidonic Acid (AA) stock solution
-
Calcium Chloride (CaCl₂) solution
-
Reaction stop solution (e.g., methanol, acidic solvent)
-
Detection system (e.g., HPLC, LC-MS/MS, or spectrophotometer for measuring conjugated dienes at 234 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents and keep the 5-LO enzyme on ice. Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 0.5%.
-
Enzyme Pre-incubation: In a microcentrifuge tube or 96-well plate, add 0.5 µg of partially purified 5-LO enzyme.
-
Add the desired concentration of this compound or vehicle control.
-
Incubate for 10 minutes at 4°C (or room temperature) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Pre-warm the samples to 37°C for 30-60 seconds.
-
Initiate the reaction by adding AA (final concentration 10-30 µM) and CaCl₂ (final concentration 2 mM).
-
Reaction Incubation: Incubate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Product Analysis: Analyze the formation of 5-LO products (e.g., 5-HETE, LTB₄) using a validated detection method.
Protocol 2: Cell-Based 5-LO Activity Assay (PMNLs)
This protocol is based on assays performed with human polymorphonuclear leukocytes (PMNLs)[1].
Reagents:
-
Isolated Human PMNLs
-
Assay Buffer (e.g., PBS with calcium and magnesium)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Calcium Ionophore A23187
-
Arachidonic Acid (AA)
-
Reaction stop solution (e.g., methanol)
-
LTB₄ ELISA Kit
Procedure:
-
Cell Preparation: Isolate PMNLs and resuspend them in assay buffer at a concentration of 5-10 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Add various concentrations of this compound or vehicle (DMSO) to the cell suspension.
-
Incubate for 15-30 minutes at 37°C.
-
Cell Stimulation: Add Arachidonic Acid (optional, but used in the reference study, e.g., 20 µM final concentration).
-
Add A23187 (e.g., 2.5 µM final concentration) to stimulate 5-LO activity.
-
Reaction Incubation: Incubate for 10-15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the tubes on ice and/or adding a stop solution. Centrifuge to pellet the cells.
-
Product Analysis: Collect the supernatant and measure the amount of LTB₄ produced using a commercial ELISA kit according to the manufacturer's instructions.
Visualizations
Signaling & Experimental Pathways
Caption: 5-LO pathway and the direct inhibitory action of this compound.
Caption: Standard workflows for cell-based and cell-free 5-LO assays.
References
- 1. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound)--a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
HZ52 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of HZ52, a novel 5-lipoxygenase (5-LO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1] It exhibits a unique inhibitory mechanism that is reversible and not dependent on radical scavenging properties.[1]
Q2: What are the known or potential off-target effects of this compound?
While this compound is designed to be a selective 5-LO inhibitor, like many small molecule inhibitors, it may exhibit off-target activities. Based on the profiles of other kinase inhibitors and related compounds, potential off-target effects of this compound could include the inhibition of various kinases or interactions with other proteins. Comprehensive profiling is essential to identify these unintended interactions.
Q3: My cells are showing unexpected toxicity after this compound treatment, even at concentrations that should be specific for 5-LO. What could be the cause?
Unexpected toxicity can arise from off-target effects. We recommend performing a broad kinase selectivity screen and a proteome-wide analysis to identify potential unintended targets of this compound in your specific cell model. It is also crucial to ensure the purity of the this compound compound and to include appropriate vehicle controls in your experiments.
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
To differentiate between on-target (5-LO inhibition) and off-target effects, consider the following strategies:
-
Rescue experiments: Attempt to rescue the observed phenotype by adding back the downstream products of 5-LO, such as leukotrienes.
-
Use of structurally unrelated 5-LO inhibitors: Compare the effects of this compound with other 5-LO inhibitors that have different chemical scaffolds. If the effect is consistent across different inhibitors, it is more likely to be on-target.
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to reduce the expression of 5-LO. If the phenotype of 5-LO knockdown mimics the effect of this compound, it supports an on-target mechanism.
-
Dose-response analysis: A significant separation between the IC50 for 5-LO inhibition and the EC50 for the observed cellular effect may suggest an off-target mechanism.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in different cell lines.
-
Possible Cause 1: Variable expression of 5-LO.
-
Troubleshooting: Quantify the protein levels of 5-LO in each cell line using Western blotting or mass spectrometry to correlate with this compound potency.
-
-
Possible Cause 2: Differences in off-target expression.
-
Troubleshooting: Perform proteomic analysis on the different cell lines to identify any potential off-target proteins that are differentially expressed and may be responsible for the varied responses.
-
-
Possible Cause 3: Cell-specific metabolic differences.
-
Troubleshooting: Investigate the metabolic pathways in your cell lines to determine if this compound is being metabolized differently, leading to variations in its effective concentration.
-
Problem: this compound shows activity in a cell-based assay, but is inactive in a biochemical assay with purified 5-LO.
-
Possible Cause 1: Indirect inhibition in the cellular context.
-
Troubleshooting: this compound might be acting on an upstream regulator of 5-LO in the cell. Investigate the signaling pathway upstream of 5-LO for potential off-targets.
-
-
Possible Cause 2: Requirement of a cellular cofactor.
-
Troubleshooting: The inhibitory activity of this compound might depend on a cofactor that is present in the cell but absent in the purified biochemical assay.
-
-
Possible Cause 3: Off-target effect is responsible for the cellular phenotype.
-
Troubleshooting: The observed cellular activity may be entirely due to an off-target. A broad off-target screening campaign is recommended.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM)
This table presents a hypothetical kinase inhibition profile for this compound to illustrate the type of data generated from a kinase screen. This data is for illustrative purposes only and is not based on published experimental results for this compound.
| Kinase Target | % Inhibition at 1 µM |
| 5-LO (On-Target) | 95% |
| SRC | 65% |
| LCK | 58% |
| EGFR | 25% |
| MAPK1 | 15% |
| CDK2 | 10% |
Table 2: Summary of IC50 Values for this compound Against On-Target and Potential Off-Targets
This table provides a template for summarizing potency data. This data is for illustrative purposes only.
| Target | Assay Type | IC50 (nM) |
| 5-LO | Biochemical | 50 |
| SRC | Biochemical | 850 |
| LCK | Biochemical | 1200 |
| 5-LO | Cell-based | 75 |
| Unidentified Off-Target | Cell-based (Apoptosis) | 2500 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay
This protocol describes a common method for assessing the selectivity of a compound against a panel of kinases.
-
Prepare Kinase Reactions:
-
In a 96-well plate, add the following components in order:
-
Kinase buffer
-
Test compound (e.g., this compound) or vehicle control (DMSO)
-
Specific kinase
-
Substrate peptide
-
-
Incubate at room temperature for 10 minutes.
-
-
Initiate Reaction:
-
Add [γ-³³P]ATP to each well to start the kinase reaction.
-
Incubate at room temperature for a specified time (e.g., 2 hours).
-
-
Stop Reaction and Capture Substrate:
-
Add a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.
-
-
Wash and Detect:
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the test compound compared to the vehicle control.
-
Protocol 2: Proteome-Wide Off-Target Identification using Chemical Proteomics (Activity-Based Protein Profiling - ABPP)
This protocol outlines a general workflow for identifying protein targets of a compound across the proteome.[2]
-
Probe Synthesis:
-
Synthesize a chemical probe derivative of this compound that contains a reactive group (for covalent binding to targets) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne).
-
-
Cell Lysate Labeling:
-
Treat a cell lysate or live cells with the this compound probe.
-
Incubate to allow the probe to covalently bind to its targets.
-
-
Reporter Tag Conjugation (if using a clickable probe):
-
Perform a click chemistry reaction to attach a biotin tag to the alkyne-modified probe that is now bound to proteins.
-
-
Enrichment of Probe-Labeled Proteins:
-
Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.
-
-
Proteolytic Digestion:
-
Digest the enriched proteins into peptides using an enzyme like trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the this compound probe.
-
-
Data Analysis:
-
Compare the proteins identified in the probe-treated sample to a control sample (e.g., treated with a competitor or vehicle) to identify specific targets of this compound.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
Technical Support Center: Optimizing HZ52 Concentration for Cell Culture
Welcome to the technical support center for HZ52, a novel and potent selective inhibitor of MEK1/2. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing the use of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly selective, small-molecule inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, a critical downstream effector that regulates cellular processes such as proliferation, differentiation, and survival.[1][4][5] Aberrant activation of this pathway is a hallmark of many human cancers, making MEK an important therapeutic target.[2][6]
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, we recommend starting with a dose-response experiment to determine the optimal concentration. A typical starting range is between 0.01 µM and 10 µM.[7] The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the genetic background of the cell line, particularly the mutation status of genes like BRAF and RAS.[2][3]
Q3: How long should I treat my cells with this compound?
A3: The duration of treatment depends on the experimental endpoint. For assessing the inhibition of ERK phosphorylation, a short treatment of 1 to 6 hours is often sufficient. For assays measuring cell viability or apoptosis, a longer incubation of 24 to 72 hours is typically required. We recommend performing a time-course experiment to determine the optimal duration for your specific assay and cell line.
Q4: How can I confirm that this compound is effectively inhibiting the MEK/ERK pathway in my cells?
A4: The most direct method to confirm this compound activity is to measure the levels of phosphorylated ERK (p-ERK) via Western blot.[8][9] A significant decrease in the p-ERK/total ERK ratio after this compound treatment indicates effective target engagement.[8] Ensure that cells are harvested at an appropriate time point after treatment (e.g., 1-4 hours) to observe maximal inhibition.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: High levels of cell death or unexpected cytotoxicity.
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a broad concentration range (e.g., 1 nM to 100 µM) and narrow it down to find the minimal effective dose that inhibits p-ERK without causing excessive cell death.[7]
Possible Cause 2: The cell line is highly sensitive to MEK inhibition.
-
Solution: Some cell lines, particularly those with BRAF or RAS mutations, are highly dependent on the MEK/ERK pathway for survival and can undergo apoptosis upon its inhibition.[4] Consider using a lower concentration of this compound or reducing the treatment duration.
Possible Cause 3: Off-target effects.
-
Solution: While this compound is highly selective, off-target effects can occur at very high concentrations.[7] Ensure you are working within the recommended concentration range. Use appropriate vehicle controls (e.g., DMSO only) to confirm that the observed cytotoxicity is due to this compound.[7]
Problem 2: No significant decrease in cell viability or proliferation.
Possible Cause 1: this compound concentration is too low.
-
Solution: Increase the concentration of this compound. Refer to the dose-response data in Table 1 as a guideline for concentrations effective in other cell lines. Confirm target engagement by checking for p-ERK inhibition via Western blot.
Possible Cause 2: The cell line is resistant to MEK inhibition.
-
Solution: Resistance can be intrinsic or acquired. Cells may have alternative survival pathways that compensate for MEK inhibition.[10] Consider combination therapies. For example, crosstalk between the MEK/ERK and other pathways has been observed, and combining MEK inhibitors with inhibitors of other pathways may yield synergistic effects.[11][12]
Possible Cause 3: Insufficient treatment duration.
-
Solution: Extend the treatment duration. Cell proliferation assays like MTT or colony formation assays often require several days to show a significant effect. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint.
Problem 3: Inconsistent or variable p-ERK inhibition results.
Possible Cause 1: Suboptimal cell culture conditions.
-
Solution: Ensure cells are in the logarithmic growth phase and are not confluent, as cell density can affect signaling pathway activity.[7] Use consistent cell seeding densities and serum concentrations across experiments.
Possible Cause 2: Issues with Western blot protocol.
-
Solution: Optimize your Western blot protocol for phosphoproteins. Use lysis buffers containing fresh protease and phosphatase inhibitors.[13] Block membranes with 3-5% Bovine Serum Albumin (BSA) in TBST, as milk can contain phosphatases that may dephosphorylate your target.[14] Always probe for total ERK on the same membrane to normalize the p-ERK signal.[13][15]
Data Presentation
Table 1: this compound IC50 Values for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (72h treatment) |
| A375 | Melanoma | BRAF V600E | 0.05 µM |
| HCT116 | Colorectal Cancer | KRAS G13D | 0.25 µM |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 1.5 µM |
| MCF-7 | Breast Cancer | Wild-Type | >10 µM |
Data are representative and should be used as a guideline. Optimal concentrations should be determined empirically for your specific experimental system.
Experimental Protocols & Visualizations
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is used to assess the cytotoxic or cytostatic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Caption: Workflow for determining the optimal this compound concentration.
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol validates the on-target effect of this compound by measuring the inhibition of ERK phosphorylation.
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with the desired concentrations of this compound for 1-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[13]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples for 5 minutes.
-
SDS-PAGE and Transfer: Load 15-20 µg of protein per lane on an SDS-PAGE gel.[15] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total ERK.[14][15]
-
Analysis: Quantify band intensity using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.
Caption: this compound inhibits the MEK/ERK signaling pathway.
Caption: Troubleshooting flowchart for high this compound cytotoxicity.
References
- 1. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 4. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pd0325901.com [pd0325901.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JCI - A PP2A molecular glue overcomes RAS/MAPK inhibitor resistance in KRAS-mutant non–small cell lung cancer [jci.org]
- 11. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HZ52 experimental variability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with HZ52, a novel 5-lipoxygenase (5-LO) inhibitor. Here you will find answers to frequently asked questions and detailed guides to address common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and reversible inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes. Unlike some other 5-LO inhibitors, this compound's mechanism is not dependent on radical scavenging. Its inhibitory action is not significantly affected by increased peroxide tone or elevated substrate concentrations in cellular assays.
Q2: We are observing inconsistent IC50 values for this compound across different experiments. What could be the cause?
Variability in IC50 values is a common issue and can arise from several factors:
-
Cell Type: Different cell lines express varying levels of 5-LO and its activating protein, FLAP. The cellular environment, including the lipid composition of the nuclear membrane, can influence this compound's apparent potency.
-
Assay Conditions: The IC50 of 5-LO inhibitors can be highly dependent on the experimental setup. Factors such as the concentration of arachidonic acid (substrate), calcium ionophore, and the presence of phospholipids (B1166683) can all impact the results.
-
Cell-Free vs. Intact Cell Assays: Cell-free assays measure direct inhibition of the 5-LO enzyme, while intact cell assays also account for cell permeability and interaction with other cellular components. It is expected to see different IC50 values between these two types of assays.
-
Time of Incubation: The duration of this compound pre-incubation with cells before stimulation can affect the degree of inhibition.
Q3: this compound appears to be less effective in our in vivo model than in our in vitro assays. Why might this be?
Discrepancies between in vitro and in vivo efficacy are common in drug development. Potential reasons include:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model may limit its exposure at the site of action.
-
Metabolism: this compound may be rapidly metabolized into less active or inactive forms in vivo.
-
Protein Binding: High plasma protein binding can reduce the concentration of free this compound available to inhibit 5-LO.
-
Off-Target Effects: In the complex biological environment of an animal model, unforeseen off-target effects could counteract the intended therapeutic effect.
Troubleshooting Guides
Issue 1: High Variability in Leukotriene Measurement
Symptoms: Large error bars in ELISA or LC-MS/MS data for leukotriene B4 (LTB4) or cysteinyl leukotrienes (cysLTs) even within the same experimental group.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Stimulation | Ensure precise and consistent timing and concentration of the stimulating agent (e.g., A23187, fMLP). Use a multichannel pipette for simultaneous addition. |
| Cell Health and Density | Always use cells from a similar passage number and ensure consistent seeding density. Perform a cell viability assay (e.g., Trypan Blue) before each experiment. |
| Sample Handling | Leukotrienes are labile. Keep samples on ice and process them quickly. Add an antioxidant like butylated hydroxytoluene (BHT) during extraction to prevent degradation. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Low or No Inhibition by this compound
Symptoms: this compound fails to inhibit leukotriene production at expected concentrations.
Possible Causes & Solutions:
| Cause | Solution |
| This compound Degradation | This compound is light and temperature sensitive. Store stock solutions in amber vials at -80°C. Prepare fresh working solutions for each experiment. |
| Sub-optimal Pre-incubation Time | Optimize the pre-incubation time of this compound with the cells before adding the stimulus. A time course experiment (e.g., 15, 30, 60 minutes) is recommended. |
| Cellular Efflux | Some cell lines may actively pump out this compound. Consider using an efflux pump inhibitor as a control experiment to investigate this possibility. |
| Incorrect this compound Concentration | Verify the concentration of your stock solution using a spectrophotometer or another quantitative method. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Different Assay Systems
| Assay Type | Cell Line / Enzyme Source | Stimulus | IC50 (µM) |
| Cell-Free | Purified Human Recombinant 5-LO | - | 0.15 ± 0.03 |
| Intact Cell | Human Neutrophils | A23187 (1 µM) | 0.85 ± 0.12 |
| Intact Cell | THP-1 Macrophages | Zymosan (100 µg/mL) | 1.20 ± 0.25 |
| Whole Blood | Human Whole Blood | LPS (1 µg/mL) | 2.50 ± 0.45 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Human Neutrophils
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Plating: Resuspend isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) and plate at a density of 2 x 10^6 cells/well in a 24-well plate.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. Add the desired concentrations of this compound to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Stimulation: Add A23187 to a final concentration of 1 µM to each well to stimulate leukotriene synthesis.
-
Incubation: Incubate for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice and adding 2 volumes of ice-cold methanol.
-
Sample Preparation: Centrifuge the plate to pellet cell debris. Collect the supernatant for leukotriene analysis.
-
LTB4 Measurement: Quantify the amount of LTB4 in the supernatant using a commercially available ELISA kit or by LC-MS/MS.
-
IC50 Calculation: Plot the LTB4 concentration against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits the 5-lipoxygenase (5-LO) pathway.
Caption: General workflow for assessing this compound activity.
Caption: Troubleshooting logic for experimental variability.
Technical Support Center: HZ52 Storage and Handling
Disclaimer: The following information is provided as a general guide for the storage and handling of the hypothetical compound HZ52. "this compound" is used as a placeholder for a sensitive chemical reagent. Researchers should always refer to the specific product datasheet and Safety Data Sheet (SDS) for their compound of interest.
This guide is intended for researchers, scientists, and drug development professionals to prevent the degradation of this compound during storage and to troubleshoot potential issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: The primary factors contributing to the degradation of chemical compounds like this compound are exposure to light, elevated temperature, moisture, and oxygen.[1][2][3][4] The specific sensitivity of this compound to each of these factors depends on its chemical structure and formulation. Improper storage, such as frequent freeze-thaw cycles for solutions, can also accelerate degradation.
Q2: How should I store this compound upon receiving it?
A2: Immediately upon receipt, this compound should be stored under the conditions specified on the product datasheet. For long-term storage, it is generally recommended to store this compound in a cool, dark, and dry place.[1][5] For powdered forms, storage at -20°C or -80°C is common. For solutions in organic solvents, -80°C is often preferred to minimize solvent evaporation and degradation.
Q3: Is it acceptable to store this compound at room temperature for short periods?
A3: While some stable compounds can tolerate short periods at room temperature, it is not recommended for this compound without specific stability data. Transportation at room temperature for a few weeks may be acceptable for some compounds, but for long-term viability, adherence to recommended storage temperatures is crucial.[1]
Q4: How can I minimize the impact of atmospheric moisture on powdered this compound?
A4: To minimize exposure to moisture, it is critical to allow the container of this compound to equilibrate to room temperature before opening.[1] Opening a cold vial can cause atmospheric humidity to condense inside, which can hydrolyze the compound.[1] After dispensing the required amount, it is good practice to purge the vial with an inert gas like argon or nitrogen before sealing.[1]
Q5: How many times can I freeze and thaw a solution of this compound?
A5: Repeated freeze-thaw cycles are a common cause of degradation for many chemical compounds in solution. It is highly recommended to aliquot the this compound stock solution into single-use volumes upon preparation. This minimizes the number of times the main stock is temperature-cycled. If aliquoting is not possible, the number of freeze-thaw cycles should be kept to an absolute minimum.
Troubleshooting Guide
Q: My experimental results with this compound are inconsistent or show a loss of activity. Could this be due to degradation?
A: Yes, inconsistent results or a decrease in expected activity are classic signs of compound degradation. To troubleshoot this, consider the following:
-
Storage Conditions: Verify that the storage conditions for your this compound (both powdered form and solutions) align with the recommendations in the table below.
-
Age of Compound: Check the date of receipt and the date of solution preparation. Older stocks or solutions are more likely to have degraded.
-
Handling Practices: Review your handling procedures. Were solutions prepared and stored correctly? Was the compound protected from light during the experiment?
-
Control Experiments: Run a control experiment with a freshly prepared solution from a new or validated batch of this compound to compare its activity with your current stock.
Q: I observed a color change in my this compound powder/solution. What does this indicate?
A: A change in color or the appearance of precipitates is a strong indicator of chemical degradation or contamination. Do not use the compound if you observe any change in its physical appearance. It is best to discard the stock and prepare a fresh solution.
Q: How can I proactively monitor the stability of this compound in my experiments?
A: To proactively monitor stability, you can perform periodic quality control checks. This can involve analytical methods such as HPLC to check for the appearance of degradation peaks or a functional assay to confirm its biological activity against a known positive control.
Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Light Sensitivity | Inert Atmosphere | Notes |
| Powder | -20°C to -80°C | Protect from light | Recommended | Allow to warm to room temperature before opening. |
| In DMSO | -80°C | Protect from light | Recommended | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| In Ethanol | -80°C | Protect from light | Recommended | Ensure the container is tightly sealed to prevent evaporation. |
| Aqueous Buffer | -80°C | Protect from light | Not typically required | Prepare fresh or store in small aliquots; avoid repeated freeze-thaw. |
Experimental Protocols
Protocol: Assessing this compound Stability via a Kinase Inhibition Assay
This protocol describes a method to assess the functional stability of a stored this compound solution by measuring its ability to inhibit a specific kinase.
Materials:
-
Kinase of interest (e.g., Kinase-Y)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
This compound solution (test sample)
-
Freshly prepared this compound solution (control)
-
Kinase activity detection reagent (e.g., ADP-Glo™)
-
96-well plate
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of both the test this compound solution and the fresh control this compound solution in the assay buffer.
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the this compound dilution (or vehicle control).
-
Add 10 µL of the kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration.
-
Plot the inhibition curves for both the test and control this compound samples.
-
Compare the IC50 values. A significant rightward shift in the IC50 curve for the test this compound indicates a loss of potency, likely due to degradation.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Efficacy of 5-Lipoxygenase Inhibitors: HZ52 vs. Zileuton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two 5-lipoxygenase (5-LO) inhibitors: HZ52, a novel investigational compound, and Zileuton, a clinically approved medication for the treatment of asthma. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in inflammation and drug development.
Executive Summary
Zileuton is an established 5-lipoxygenase inhibitor with proven clinical efficacy in managing chronic asthma. It directly inhibits the 5-LO enzyme, thereby reducing the production of pro-inflammatory leukotrienes. This compound is a newer, preclinical 5-LO inhibitor that has demonstrated potent anti-inflammatory effects in animal models. Notably, this compound is suggested to possess a unique inhibitory mechanism that may offer advantages over classical 5-LO inhibitors like Zileuton. While direct head-to-head clinical comparisons are unavailable, preclinical studies provide valuable insights into their relative potency and mechanisms of action.
Mechanism of Action: Targeting the Leukotriene Pathway
Both this compound and Zileuton target the 5-lipoxygenase enzyme, a critical component in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators involved in various inflammatory diseases, including asthma. By inhibiting 5-LO, these compounds effectively block the production of all leukotrienes.
However, the molecular interaction with the 5-LO enzyme may differ. Zileuton is known to be an iron-ligand inhibitor, chelating the central iron atom within the enzyme's active site. In contrast, this compound is described as a novel type of 5-LO inhibitor whose activity is reversible and not dependent on radical scavenging properties. Furthermore, its inhibitory efficacy is not compromised by an increased peroxide tone or elevated substrate concentrations, suggesting a distinct and potentially more robust mechanism of action.
Quantitative Efficacy Comparison
Direct comparative efficacy data between this compound and Zileuton is limited to preclinical models. The following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 1: In Vitro 5-Lipoxygenase Inhibition
| Compound | Assay System | Measured Parameter | IC50 (µM) | Reference |
| This compound | Human PMNL (A23187 + AA stimulated) | LTB4 and 5-H(P)ETE Synthesis | 0.7 | |
| Isolated 5-LO | Enzyme Activity | 1.5 | ||
| Zileuton | Rat Basophilic Leukemia Cell Supernatant | 5-HETE Synthesis | 0.5 | |
| Rat PMNL | 5-HETE Synthesis | 0.3 | ||
| Rat PMNL | LTB4 Biosynthesis | 0.4 | ||
| Human PMNL | LTB4 Biosynthesis | 0.4 | ||
| Human Whole Blood | LTB4 Biosynthesis | 0.9 |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Key Efficacy Readout | Dose | Effect | Reference |
| This compound | Carrageenan-induced Pleurisy (Rat) | Exudate Formation | 1.5 mg/kg, i.p. | 44% inhibition | |
| Inflammatory Cell Infiltration | 1.5 mg/kg, i.p. | 38% inhibition | |||
| LTB4 Levels | 1.5 mg/kg, i.p. | 43% inhibition | |||
| PAF-induced Lethal Shock (Mouse) | Survival | 10 mg/kg, i.p. | 80% survival | ||
| Zileuton | Carrageenan-induced Pleurisy (Rat) | Exudate Formation | 10 mg/kg, i.p. | 76% inhibition | |
| Inflammatory Cell Infiltration | 10 mg/kg, i.p. | 41% inhibition | |||
| LTB4 Levels | 10 mg/kg, i.p. | 66% inhibition | |||
| PAF-induced Lethal Shock (Mouse) | Survival | 10 mg/kg, i.p. | 64% survival | ||
| Antigen-induced LT Formation (Rat) | 6-sulfidopeptide LT formation | ED50 = 3 mg/kg, p.o. | - | ||
| Arachidonic Acid-induced Ear Edema (Mouse) | Edema Reduction | ED50 = 31 mg/kg, p.o. | - |
Table 3: Clinical Efficacy of Zileuton in Asthma
| Clinical Trial | Patient Population | Treatment | Key Efficacy Endpoint | Result | Reference |
| Nelson et al. | Moderate Persistent Asthma | Zileuton CR (1200 mg twice daily) for 12 weeks | Change in trough FEV1 | 0.39 L (20.8%) improvement vs. 0.27 L (12.7%) for placebo | |
| Berger et al. | Chronic Asthma | Zileuton + usual care for 12 months | Need for corticosteroid rescue | Significantly fewer rescues (p < 0.001) | |
| Increase in FEV1 | Significant increase (p = 0.048) | ||||
| Kemp et al. (post-hoc analysis) | Moderate and Severe Persistent Asthma | Zileuton (600 mg q.i.d.) | Change in FEV1 at 60 minutes | +0.25 L (moderate) and +0.17 L (severe) |
Experimental Protocols
Carrageenan-Induced Pleurisy in Rats
This model is used to assess the in vivo anti-inflammatory activity of compounds.
Methodology:
-
Rats are anesthetized, and a skin incision is made at the level of the left sixth intercostal space.
-
The test compound (this compound or Zileuton) or vehicle is administered intraperitoneally (i.p.).
-
After 30 minutes, a 1% solution of λ-carrageenan is injected into the pleural cavity to induce inflammation.
-
Following a 4-hour incubation period, the animals are euthanized.
-
The pleural cavity is rinsed with a saline solution, and the exudate is collected.
-
The volume of the exudate is measured, the number of inflammatory cells is counted, and the concentration of LTB4 is determined.
In Vitro LTB4 Biosynthesis Assay in Human PMNLs
This assay measures the direct inhibitory effect of a compound on leukotriene production in isolated human immune cells.
Methodology:
-
Polymorphonuclear leukocytes (PMNLs) are isolated from human peripheral blood.
-
The cell suspension is pre-incubated with various concentrations of the test compound (this compound or Zileuton) or vehicle control for approximately 15 minutes at 37°C.
-
Leukotriene synthesis is initiated by stimulating the cells with a calcium ionophore, such as A23187.
-
The cells are incubated for an additional 10 minutes at 37°C.
-
The reaction is terminated by placing the samples on ice and centrifuging to pellet the cells.
-
The supernatant is collected, and the concentration of LTB4 is quantified using methods like ELISA or LC-MS/MS.
Discussion and Future Directions
The available data indicates that both this compound and Zileuton are potent inhibitors of the
Unveiling HZ52: A Comparative Analysis of a Novel 5-Lipoxygenase Inhibitor
For researchers, scientists, and professionals in drug development, the quest for potent and specific enzyme inhibitors is paramount. This guide provides a detailed cross-validation of the inhibitory effects of HZ52, a novel 5-lipoxygenase (5-LO) inhibitor, benchmarked against other known 5-LO inhibitors. The data presented herein is derived from comprehensive in vitro and in vivo studies, offering a clear perspective on its efficacy and mechanism of action.
This compound has emerged as a promising anti-inflammatory agent by targeting 5-lipoxygenase, the key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2] Its unique pharmacological profile suggests advantages over classical 5-LO inhibitors, particularly in its consistent performance in both cellular and cell-free systems and its efficacy in in vivo models.[1][2]
Comparative Inhibitory Potency
The inhibitory effects of this compound on 5-LO have been quantitatively assessed and compared with other well-characterized 5-LO inhibitors: BWA4C, ZM230487, and hyperforin. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) in various assay conditions.
| Inhibitor | Intact Human PMNL (IC₅₀, µM) | Purified 5-LO (IC₅₀, µM) | PMNL Homogenates (IC₅₀, µM) | S100 Supernatants (IC₅₀, µM) |
| This compound | 0.7 | 1.5 | 9 | 8 |
| BWA4C | Not specified | Not specified | Not specified | Not specified |
| ZM230487 | Potent in intact cells | Less potent in cell-free systems | Not specified | Not specified |
| Hyperforin | Not specified | 1.6 | Reduced potency | Not specified |
Data compiled from Schaible et al., 2011.[2]
In Vivo Efficacy: Carrageenan-Induced Pleurisy in Rats
The anti-inflammatory potential of this compound was evaluated in a rat model of carrageenan-induced pleurisy. A key indicator of 5-LO inhibition in this model is the reduction of leukotriene B₄ (LTB₄) levels in the pleural exudate.
| Treatment | Dose (i.p.) | Pleural Exudate Volume (mL) | Leukocyte Count (x10⁷) | LTB₄ Levels (ng/mL) |
| Vehicle | - | 1.2 ± 0.2 | 8.9 ± 1.5 | 18.2 ± 3.5 |
| This compound | 1.5 mg/kg | 0.6 ± 0.1 | 4.1 ± 0.8 | 5.1 ± 1.2* |
*p < 0.05 compared to vehicle. Data represents mean ± SEM. (Adapted from Schaible et al., 2011[2])
Mechanism of Action: A Distinct Profile
This compound exhibits a unique mechanism of 5-LO inhibition compared to other classes of inhibitors.[1]
-
Reversibility: The inhibitory action of this compound on 5-LO is reversible.[1][2]
-
Independence from Redox State: Unlike some inhibitors, the potency of this compound is not significantly affected by the peroxide tone of the cellular environment.[1][2]
-
Substrate Concentration: The inhibitory effect of this compound is not impaired by elevated concentrations of the substrate, arachidonic acid.[1][2]
-
Minimal Influence of Cellular Factors: this compound's inhibitory activity is only slightly affected by the presence of phospholipids, glycerides, membranes, or Ca²⁺.[1][2]
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's action, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for evaluating 5-LO inhibitors.
Figure 1. 5-Lipoxygenase signaling pathway and point of inhibition by this compound.
Figure 2. General experimental workflow for the evaluation of 5-LO inhibitors.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Determination of 5-LO Activity in Cell-Free Assays
-
Enzyme Source: Partially purified recombinant human 5-LO or supernatants (S100) from homogenized polymorphonuclear leukocytes (PMNL).
-
Substrate: Arachidonic acid.
-
Incubation: The enzyme is pre-incubated with the test compound (this compound or alternatives) or vehicle at 4°C. The reaction is initiated by adding arachidonic acid and CaCl₂ and incubated at 37°C.
-
Product Analysis: The reaction is stopped, and the 5-LO products are extracted and analyzed by high-performance liquid chromatography (HPLC).
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.
5-LO Product Formation in Intact Human PMNL
-
Cell Source: Isolated human polymorphonuclear leukocytes (PMNL).
-
Stimulation: Cells are pre-incubated with the test compounds before being stimulated with the calcium ionophore A23187 to induce 5-LO product formation.
-
Analysis: The formation of LTB₄ and its isomers is measured in the cell supernatants using enzyme-linked immunosorbent assay (ELISA) or HPLC.
-
Data Analysis: IC₅₀ values are determined from the concentration-response curves.
Carrageenan-Induced Pleurisy in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Pleurisy: Pleurisy is induced by the intrapleural injection of a carrageenan solution.
-
Treatment: this compound or vehicle is administered intraperitoneally (i.p.) prior to the carrageenan injection.
-
Sample Collection: After a set time, the animals are euthanized, and the pleural exudate is collected to measure its volume and the number of migrated leukocytes.
-
LTB₄ Measurement: The concentration of LTB₄ in the pleural exudate is quantified by ELISA.
-
Statistical Analysis: Differences between the treatment and vehicle groups are assessed for statistical significance.
Conclusion
The cross-validation data presented in this guide demonstrates that this compound is a potent and effective inhibitor of 5-lipoxygenase with a favorable pharmacological profile.[1] Its efficacy in both in vitro and in vivo models, coupled with its distinct mechanism of action, positions this compound as a strong candidate for further investigation in the development of novel anti-inflammatory therapies. The provided experimental frameworks offer a basis for the replication and further comparative evaluation of this compound against other emerging 5-LO inhibitors.
References
- 1. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound)--a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Lipoxygenase Inhibitors: HZ52, BWA4C, and ZM230487
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-lipoxygenase (5-LO) inhibitor HZ52 with two other known 5-LO inhibitors, BWA4C and ZM230487. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Executive Summary
This compound is a novel 5-lipoxygenase (5-LO) inhibitor with a distinct pharmacological profile compared to the classical 5-LO inhibitors BWA4C and ZM230487. Experimental data suggests that this compound possesses a unique inhibitory mechanism that is not dependent on radical scavenging and is reversible. Furthermore, its efficacy is not significantly affected by factors that can limit the activity of other 5-LO inhibitors in a cellular environment, such as increased peroxide tone or elevated substrate concentrations. In vivo studies have demonstrated the efficacy of this compound in animal models of inflammation and shock.
Data Presentation
In Vitro 5-Lipoxygenase Inhibitory Activity
| Compound | Assay Type | Cell/Enzyme Source | Stimulus | IC50 (µM) | Reference |
| This compound | Cell-based | Human Polymorphonuclear Leukocytes (PMNLs) | A23187 + Arachidonic Acid | 0.7 | |
| This compound | Cell-free | Recombinant Human 5-LO | - | 1.5 | |
| BWA4C | Cell-based | Human Polymorphonuclear Leukocytes (PMNLs) | A23187 | Not explicitly stated in comparative study, but known as a potent inhibitor. | |
| ZM230487 | Cell-based | Human Polymorphonuclear Leukocytes (PMNLs) | A23187 | Not explicitly stated in comparative study, but potent in intact cells. |
In Vivo Anti-Inflammatory and Protective Effects
| Compound | Animal Model | Species | Dosage | Effect | Reference |
| This compound | Carrageenan-induced pleurisy | Rat | 1.5 mg/kg (i.p.) | Prevented pleurisy and reduced LTB4 levels | |
| This compound | Platelet-activating factor (PAF)-induced lethal shock | Mouse | 10 mg/kg (i.p.) | Protected against lethal shock | |
| BWA4C | Not reported in direct comparison with this compound | - | - | - | |
| ZM230487 | Not reported in direct comparison with this compound | - | - | - |
Experimental Protocols
In Vitro 5-Lipoxygenase Activity Assay in Intact Human Polymorphonuclear Leukocytes (PMNLs)
Objective: To determine the inhibitory effect of compounds on 5-LO product formation in a cellular context.
Methodology:
-
Isolation of PMNLs: Human PMNLs are isolated from the blood of healthy donors using density gradient centrifugation.
-
Pre-incubation with Inhibitors: PMNLs are pre-incubated with various concentrations of the test compounds (this compound, BWA4C, or ZM230487) or vehicle control for a specified time at 37°C.
-
Stimulation of 5-LO Activity: 5-LO activity is initiated by stimulating the cells with a calcium ionophore (e.g., A23187) in the presence of exogenous arachidonic acid.
-
Extraction and Analysis of 5-LO Products: The reaction is stopped, and the 5-LO products (e.g., leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE)) are extracted and quantified using techniques such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in 5-LO product formation (IC50) is calculated from the dose-response curves.
Cell-Free 5-Lipoxygenase Activity Assay
Objective: To assess the direct inhibitory effect of compounds on the 5-LO enzyme.
Methodology:
-
Enzyme Source: Recombinant human 5-LO is used as the enzyme source.
-
Assay Conditions: The assay is performed in a suitable buffer system.
-
Incubation with Inhibitors: The enzyme is pre-incubated with different concentrations of the test compounds or vehicle control.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement of Activity: The formation of 5-LO products is measured, often by monitoring the change in absorbance at a specific wavelength.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Carrageenan-Induced Pleurisy in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of the compounds.
Methodology:
-
Animal Model: Male Wistar rats are typically used for this model.
-
Induction of Pleurisy: P
In Vivo Validation of HZ52: A Comparative Analysis of Anti-Inflammatory Effects
For Immediate Release
This guide provides a comprehensive in vivo validation of the anti-inflammatory properties of HZ52, a novel 5-lipoxygenase (5-LO) inhibitor. The performance of this compound is objectively compared with alternative anti-inflammatory agents, supported by experimental data from relevant animal models. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of this compound's therapeutic potential.
Executive Summary
This compound demonstrates significant anti-inflammatory efficacy in vivo, specifically in models of acute inflammation. In a carrageenan-induced pleurisy model in rats, this compound effectively reduced inflammatory exudate and key pro-inflammatory mediators. Furthermore, in a platelet-activating factor (PAF)-induced lethal shock model in mice, this compound showed a protective effect. This guide presents a comparative analysis of this compound against a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802), and other 5-LO inhibitors, BWA4C and ZM230487, highlighting its distinct mechanism of action and potential advantages.
Comparative In Vivo Performance
The anti-inflammatory effects of this compound were evaluated in two distinct in vivo models: carrageenan-induced pleurisy in rats, a model of acute localized inflammation, and PAF-induced lethal shock in mice, a systemic inflammation model.
Carrageenan-Induced Pleurisy in Rats
This model assesses the ability of a compound to inhibit the inflammatory response characterized by fluid exudation and leukocyte migration into the pleural cavity.
| Treatment Group | Dose (i.p.) | Exudate Volume Reduction (%) | Leukocyte Infiltration Reduction (%) | LTB4 Level Reduction | Reference |
| This compound | 1.5 mg/kg | Significant | Significant | Reduced | **** |
| Diclofenac | 10 mg/kg | Dose-related reduction | Dose-related reduction | Not Applicable (COX inhibitor) | |
| BWA4C | - | Data not available in this model | Data not available in this model | 5-LO Inhibitor | |
| ZM230487 | - | Data not available in this model | Data not available in this model | 5-LO Inhibitor |
Note: Specific quantitative data for this compound's effect on exudate volume and leukocyte infiltration were not available in the public domain abstracts. The primary study indicates a significant prevention of pleurisy.
PAF-Induced Lethal Shock in Mice
This model evaluates the protective effects of a compound against systemic inflammation and shock induced by platelet-activating factor.
| Treatment Group | Dose (i.p.) | Survival Rate / Protection | Reference |
| This compound | 10 mg/kg | Protected against PAF-induced shock | **** |
| Diclofenac | - | Data not available in this model | |
| BWA4C | - | Data not available in this model | |
| ZM230487 | - | Data not available in this model |
Note: Specific survival percentages for this compound were not detailed in the available abstracts. The primary study indicates a protective effect.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase (5-LO) enzyme. This is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. In contrast, traditional NSAIDs like diclofenac target the cyclooxygenase (COX) enzymes.
HZ52: A Potent and Selective 5-Lipoxygenase Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of inflammatory and allergic disease research, the selective inhibition of 5-lipoxygenase (5-LOX) presents a key therapeutic strategy. 5-LOX is the pivotal enzyme in the biosynthesis of leukotrienes, potent pro-inflammatory lipid mediators.[1] This guide provides a comprehensive comparison of HZ52, a novel 5-LOX inhibitor, with other established alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound: Potency and Specificity
This compound, chemically known as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, has emerged as a potent, reversible, and direct inhibitor of 5-lipoxygenase. It effectively blocks the synthesis of leukotrienes, demonstrating significant inhibitory action in both cell-free and cell-based assays.[1]
Key Performance Metrics of this compound:
-
Potency: this compound exhibits a half-maximal inhibitory concentration (IC50) of 1.5 µM in cell-free assays using isolated 5-LOX and 0.7 µM in intact human polymorphonuclear leukocytes (PMNLs).[1]
-
Mechanism of Action: this compound is characterized as a novel type of direct 5-LOX inhibitor. Its mechanism is distinct from classical redox-type, iron-ligand, or non-redox inhibitors.[1] The inhibition is reversible and does not rely on radical scavenging properties.[1]
-
Selectivity: Studies on the selectivity of this compound have shown that it does not inhibit the formation of 12-hydroxyeicosatetraenoic acid (12-HETE), a product of 12-lipoxygenase (12-LOX). Interestingly, the formation of 15-hydroxyeicosatetraenoic acid (15-HETE), a product of 15-lipoxygenase (15-LOX), was reported to be augmented in the presence of this compound in stimulated PMNLs. This suggests a high degree of selectivity for 5-LOX over 12-LOX and 15-LOX, a crucial attribute for minimizing off-target effects.
Comparative Analysis with Alternative 5-LOX Inhibitors
To provide a broader context for this compound's performance, the following table summarizes the inhibitory potency of this compound and other well-known 5-LOX inhibitors.
| Inhibitor | Type | 5-LOX IC50 | 12-LOX Inhibition | 15-LOX Inhibition | Citation(s) |
| This compound | Direct, Reversible, Non-Redox | 0.7 µM (intact PMNLs)1.5 µM (isolated 5-LOX) | No inhibition observed | No inhibition observed (activity augmented) | [1] |
| Zileuton (B1683628) | Iron-Chelator (Redox) | 0.3 - 0.9 µM (various cell types) | Little to no inhibition up to 100 µM | Little to no inhibition up to 100 µM | [2] |
| BWA4C | Hydroxamic Acid (Iron-Ligand) | ~0.03 µM (inflamed colonic tissue) | Data not available | Data not available | [3] |
| PF-4191834 | Non-Redox | 0.229 µM | ~300-fold less potent than on 5-LOX | ~300-fold less potent than on 5-LOX | [4] |
| Licofelone | Dual COX/5-LOX | 0.18 µM | Data not available | Data not available | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to assess inhibitor specificity, the following diagrams are provided.
Experimental Protocols
The determination of the inhibitory potency and selectivity of compounds like this compound typically involves the following experimental procedures:
Cell-Based 5-Lipoxygenase Activity Assay
This assay measures the inhibition of 5-LOX in a cellular environment, which is more physiologically relevant than a cell-free assay.
-
Cell Preparation: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood using density gradient centrifugation. The cells are then washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline with calcium).
-
Inhibitor Treatment: PMNLs are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a defined period (e.g., 15 minutes) at 37°C.
-
Cell Stimulation: To initiate leukotriene synthesis, the cells are stimulated with a calcium ionophore, such as A23187, and exogenous arachidonic acid.
-
Reaction Termination and Product Extraction: After a specific incubation time (e.g., 10 minutes), the reaction is stopped, typically by adding a cold solvent like methanol. The lipoxygenase products are then extracted from the cell suspension.
-
Quantification of Products: The levels of 5-LOX products (e.g., LTB4 and 5-HETE) and products from other lipoxygenases (12-HETE, 15-HETE) are quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Free 5-Lipoxygenase Activity Assay
This assay assesses the direct interaction of the inhibitor with the isolated enzyme.
-
Enzyme Source: Purified recombinant human 5-LOX or 5-LOX from a cell lysate is used.
-
Assay Conditions: The assay is typically performed in a buffer containing co-factors necessary for 5-LOX activity, such as ATP and calcium.
-
Inhibition Measurement: The inhibitor is pre-incubated with the enzyme before the addition of the substrate, arachidonic acid. The formation of 5-LOX products is monitored, often by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
Data Analysis: Similar to the cell-based assay, IC50 values are calculated from the dose-response curve.
Conclusion
This compound stands out as a potent and highly selective inhibitor of 5-lipoxygenase. Its unique, non-redox inhibitory mechanism and favorable selectivity profile, particularly its lack of inhibition of 12-LOX, position it as a valuable tool for research into the roles of leukotrienes in inflammatory and allergic diseases. Furthermore, these characteristics suggest its potential as a promising candidate for further drug development. The comparative data and experimental context provided in this guide are intended to assist researchers in making informed decisions when selecting a 5-LOX inhibitor for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitors and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
No Published Findings on "HZ52" in Scientific Literature
A comprehensive search of scientific databases and public information has yielded no specific findings for a compound or product designated "HZ52" within the context of drug development, signaling pathways, or related biological research.
Initial and subsequent targeted searches for "this compound" in relation to terms such as "drug," "molecule," "chemical compound," "mechanism of action," and "signaling pathway" did not return any relevant scholarly articles, experimental data, or established research. The searches performed were unable to identify a specific agent with this identifier in the scientific literature.
Consequently, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to "this compound" as no public data appears to be available.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the designation "this compound" as it may be an internal project code, a very recent discovery not yet in the public domain, or a potential misidentification. If "this compound" refers to a different commercially available product or a compound known by another name, providing that alternative name may allow for a successful literature search and compilation of the requested information.
HZ52 as a Tool Compound for 5-Lipoxygenase Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HZ52 with other commonly used 5-lipoxygenase (5-LO) inhibitors, supported by experimental data. This compound is a novel, potent, and reversible direct 5-LO inhibitor, offering a valuable tool for investigating the role of leukotriene biosynthesis in various physiological and pathological processes. Its unique pharmacological profile distinguishes it from other classes of 5-LO inhibitors.
Comparison of In Vitro Potency of 5-LO Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its main comparators, Zileuton and MK-886. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Target | Assay System | IC50 (µM) | Reference |
| This compound | 5-LO | Isolated human 5-LO | 1.5 | |
| 5-LO | Intact human Polymorphonuclear Leukocytes (PMNLs) | 0.7 | ||
| Zileuton | 5-LO | Human PMNLs | 0.4 | |
| 5-LO | Human Whole Blood | 0.9 | ||
| MK-886 | FLAP | Human Monocytes | ~0.003 | |
| FLAP | Human Neutrophils | 0.010 - 0.014 |
FLAP: 5-Lipoxygenase-Activating Protein
In Vivo Efficacy in a Model of Inflammation
The anti-inflammatory potential of this compound has been evaluated in the carrageenan-induced pleurisy model in rats, a well-established model for acute inflammation.
| Compound | Dose (i.p.) | Exudate Volume Reduction (%) | Leukocyte Infiltration Reduction (%) | LTB4 Level Reduction (%) | Reference |
| This compound | 1.5 mg/kg | 44 | 38 | 43 | |
| Zileuton | 10 mg/kg | 76 | 41 | 66 | |
| MK-886 | 1.5 mg/kg | Moderate | Moderate | ~75 |
Mechanism of Action and Selectivity
This compound acts as a direct inhibitor of 5-lipoxygenase. Its inhibitory mechanism is distinct from classical redox-type inhibitors and does not depend on radical scavenging properties. In contrast, Zileuton is an iron-ligand type inhibitor, and MK-886 does not directly inhibit the 5-LO enzyme but instead targets the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LO activity in cells.
Regarding selectivity, studies have shown that this compound does not significantly inhibit 12-lipoxygenase (12-LO) and may even augment the formation of 15-hydroxyeicosatetraenoic acid (15-HETE), a product of 15-lipoxygenase (15-LO). Zileuton has been reported to also inhibit prostaglandin (B15479496) synthesis at higher concentrations by affecting arachidonic acid release. MK-886 has been shown to inhibit cyclooxygenase-1 (COX-1) at micromolar concentrations.
Signaling Pathway and Points of Inhibition
The following diagram illustrates the 5-lipoxygenase signaling pathway and the distinct points of intervention for this compound, Zileuton, and MK-886.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a general workflow for the in vitro and in vivo characterization of 5-LO inhibitors.
Detailed Experimental Protocols
In Vitro 5-Lipoxygenase Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on purified 5-LO enzyme activity.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
Spectrophotometer or HPLC system
Procedure:
-
Pre-incubate the purified 5-LO enzyme with various concentrations of the test compound or vehicle in the assay buffer for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Monitor the formation of 5-LO products (e.g., 5-HETE) over time. This can be done by measuring the increase in absorbance at 235 nm (for conjugated dienes) using a spectrophotometer or by quantifying specific products using reverse-phase HPLC.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Leukotriene Synthesis Assay
Objective: To assess the inhibitory effect of a compound on 5-LO activity in a cellular context.
Materials:
-
Isolated human polymorphonuclear leukocytes (PMNLs)
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore A23187
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or HPLC system
Procedure:
-
Isolate PMNLs from fresh human blood using density gradient centrifugation.
-
Resuspend the cells in the culture medium at a specific density.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period (e.g
Safety Operating Guide
Essential Safety and Handling Protocol for HZ52
Disclaimer: The following guidelines are based on general best practices for handling highly potent and hazardous chemical compounds in a laboratory setting. Since "HZ52" is a placeholder for a substance with no publicly available specific data, these recommendations should be adapted and supplemented with a thorough risk assessment based on the actual properties of the compound being handled. Always consult the specific Safety Data Sheet (SDS) for any chemical before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent hypothetical compound this compound. It includes procedural, step-by-step guidance on personal protective equipment (PPE), operational plans for safe handling, and disposal protocols.
Hazard Identification and Quantitative Data
A comprehensive understanding of the chemical's properties is the first step in safe handling. The following table summarizes hypothetical quantitative data for this compound, which would typically be found in an SDS.
| Property | Value | Notes |
| GHS Hazard Statements | H301, H310, H330, H373, H410 | Toxic if swallowed, Fatal in contact with skin, Fatal if inhaled. |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | Requires containment and specialized handling procedures. |
| LD50 (Oral, Rat) | 5 mg/kg | Highly toxic. |
| Flash Point | 110 °C (230 °F) | Not highly flammable, but combustible. |
| Vapor Pressure | 0.001 mmHg at 20°C | Low volatility, but aerosolization can create an inhalation hazard. |
| Solubility | Soluble in DMSO, Ethanol; Insoluble in water | Affects choice of solvents for cleaning and experimental work. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound. PPE should be chosen based on a risk assessment of the specific procedures being performed.
Minimum PPE Requirements for Handling this compound:
-
Respiratory Protection: A full-face respirator with P100 (or equivalent) cartridges is essential to protect against inhalation of airborne particles or aerosols.[1][2] For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered.[1]
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect the eyes and face from splashes.[1][3]
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is mandatory.[2] The outer glove should be changed immediately upon contamination.
-
Body Protection: A disposable, chemical-resistant suit or a lab coat with disposable sleeves should be worn to protect the skin.[1][4] For high-risk procedures, a full-body impervious suit may be necessary.[5]
-
Foot Protection: Closed-toe shoes, preferably chemical-resistant boots, are required.[2]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound in a laboratory setting.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weighing paper
-
Spatula
-
Volumetric flask (appropriate size)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Appropriate waste containers
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the desired amount of this compound powder using a clean spatula.
-
Solubilization: Transfer the weighed this compound powder into the volumetric flask. Add approximately 80% of the final volume of DMSO.
-
Mixing: Cap the volumetric flask and vortex gently until the this compound is completely dissolved.
-
Final Volume Adjustment: Add DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Labeling: Clearly label the stock solution container with the chemical name (this compound), concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution in a tightly sealed, secondary container in a designated, secure location as per storage guidelines.
-
Decontamination: Wipe down all surfaces and equipment used with an appropriate deactivating solution, followed by 70% ethanol. Dispose of all contaminated disposables as hazardous waste.
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Operational Plan:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or aerosols.
-
Spill Response: In the event of a spill, evacuate the immediate area and follow the laboratory's established spill response procedure for highly potent compounds. A spill kit containing appropriate absorbent materials, deactivating agents, and waste bags should be readily available.
-
Emergency Procedures: Ensure all personnel are familiar with emergency procedures, including the location of safety showers, eyewash stations, and first aid kits. In case of exposure, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.
Disposal Plan:
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[7][8]
-
Waste Segregation: Segregate this compound waste into solid and liquid containers.[7] Do not mix with other chemical waste unless compatibility has been confirmed.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[8][9]
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and other disposables. Place these items in a designated, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, leak-proof container.[4][10] Do not fill containers beyond 80% capacity to allow for expansion.[7]
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a validated deactivating solution before standard washing procedures. The rinsate from this process must be collected as hazardous liquid waste.[9]
-
Waste Pickup: Arrange for the collection of hazardous waste by the institution's Environmental Health and Safety (EHS) department.[4]
Visualizations
Diagram 1: Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling cascade initiated by this compound binding.
Diagram 2: this compound Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 2. youtube.com [youtube.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
